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Core Science & Biosynthesis

Foundational

Molecular structure and properties of 2-(3,5-Dimethylphenoxy)pyridine

Molecular Structure, Properties, and Synthesis of 2-(3,5-Dimethylphenoxy)pyridine: A Comprehensive Technical Guide Executive Summary 2-(3,5-Dimethylphenoxy)pyridine (CAS: 28355-47-7) is a sterically hindered diaryl ether...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure, Properties, and Synthesis of 2-(3,5-Dimethylphenoxy)pyridine: A Comprehensive Technical Guide

Executive Summary

2-(3,5-Dimethylphenoxy)pyridine (CAS: 28355-47-7) is a sterically hindered diaryl ether characterized by its unique electronic topology, bridging an electron-deficient pyridine ring with an electron-rich 3,5-dimethylphenyl moiety (1[1]). This technical guide delineates the physicochemical properties, mechanistic synthesis pathways, and analytical validation protocols required to produce and utilize this compound in advanced pharmaceutical and agrochemical applications.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(3,5-dimethylphenoxy)pyridine features a C–O–C linkage that dictates its conformational flexibility and binding affinity in biological targets. The presence of meta-methyl groups on the phenoxy ring introduces moderate steric encumbrance, which influences both the synthetic accessibility and the metabolic stability of the compound (2[2]).

Table 1: Quantitative Physicochemical Profile

PropertyValue / Description
IUPAC Name 2-(3,5-Dimethylphenoxy)pyridine
CAS Registry Number 28355-47-7
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Physical State Yellow solid / viscous oil
Melting Point 50–51 °C (isolated solid)
Solubility Profile Soluble in Toluene, EtOAc, CH2Cl2; Insoluble in H2O

Mechanistic Pathways: SNAr vs. Ullmann-Type C-O Coupling

As a Senior Application Scientist, it is critical to understand the causality behind selecting the appropriate synthetic route. While classical Nucleophilic Aromatic Substitution (SNAr) is theoretically viable for introducing phenoxy groups onto activated rings, the relatively unactivated nature of 2-bromopyridine necessitates excessively harsh conditions that can degrade sensitive functional groups (3[3]).

To bypass the high activation energy barrier of the uncatalyzed SNAr Meisenheimer complex, transition-metal catalysis is employed. The Copper(I)-catalyzed Ullmann-type coupling provides a highly efficient, chemoselective alternative (4[4]). The catalytic cycle relies on the oxidative addition of the 2-halopyridine to a Cu(I) center, followed by ligand exchange with the 3,5-dimethylphenoxide anion, and subsequent reductive elimination to forge the C–O bond.

CatalyticCycle A Cu(I) Active Catalyst (e.g., CuI or Cu-USY) B Oxidative Addition [Cu(III) Intermediate] A->B + 2-Bromopyridine C Ligand Exchange [Phenoxide Coordination] B->C + 3,5-Dimethylphenoxide D Reductive Elimination [Product Release] C->D C-O Bond Formation D->A - 2-(3,5-Dimethylphenoxy)pyridine

Caption: Catalytic cycle of Cu(I)-mediated Ullmann C-O coupling.

Experimental Methodology: Synthesis Protocol

To ensure a self-validating system, the following protocol leverages Cesium Carbonate (Cs2CO3) in Toluene. Causality note: The large ionic radius of the Cs+ cation creates a weak, diffuse electrostatic interaction with the phenoxide anion. This prevents tight ion-pairing, leaving the nucleophile "naked" and highly reactive. Furthermore, the non-polar nature of Toluene prevents the solvation of the anion, maximizing its nucleophilicity (2[2]).

Table 2: Reaction Optimization Parameters

ParameterSuboptimal ChoiceOptimal ChoiceRationale for Optimization
Base K2CO3 or Na2CO3Cs2CO3Cs+ minimizes ion-pairing, maximizing phenoxide reactivity.
Solvent DMF (Polar)Toluene (Non-polar)Toluene prevents nucleophile solvation and suppresses side reactions.
Catalyst UncatalyzedCuI or Cu-USY (10 mol%)Cu(I) lowers the activation energy for C–O bond formation.

Step-by-Step Synthesis Protocol:

  • Reagent Preparation: In a flame-dried Schlenk tube, add 3,5-dimethylphenol (1.5 mmol), CuI catalyst (0.1 mmol, 10 mol%), and Cs2CO3 (2.0 mmol) (4[4]).

  • Atmospheric Control: Evacuate the vessel and backfill with ultra-pure Nitrogen (N2) three times. Critical Step: Cu(I) is highly susceptible to disproportionation or oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Reactant Addition: Inject 2-bromopyridine (1.0 mmol) and anhydrous Toluene (5.0 mL) via a gas-tight syringe through a septum.

  • Thermal Activation: Seal the tube and heat the heterogeneous mixture at 120 °C under vigorous magnetic stirring for 24 hours (1[1]).

  • Quench & Workup: Cool the reaction to ambient temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts (cesium bromide and unreacted carbonate). Wash the organic filtrate with deionized water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent: 90:10 Cyclohexane/Ethyl Acetate) to isolate the pure product (2[2]).

Workflow Step1 Step 1: Reagent Prep 3,5-Dimethylphenol + Cu(I) + Cs2CO3 Step2 Step 2: Inert Atmosphere N2 Purge to prevent Cu(I) oxidation Step1->Step2 Step3 Step 3: Reactant Addition 2-Bromopyridine in Anhydrous Toluene Step2->Step3 Step4 Step 4: Thermal Activation 120 °C for 24 hours Step3->Step4 Step5 Step 5: Workup EtOAc Dilution & Celite Filtration Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing the diaryl ether.

Analytical Characterization

A robust synthesis must be validated through rigorous analytical characterization. The isolated 2-(3,5-dimethylphenoxy)pyridine (typically yielding >80% as a yellow solid) exhibits a distinct spectroscopic profile (2[2], 4[4]):

  • 1H NMR (300 MHz, CDCl3): The pyridine ring protons typically resonate downfield due to the electron-withdrawing nitrogen, with the H6 proton appearing as a doublet of doublets around 8.1–8.2 ppm. The phenoxy ring protons appear as singlets around 6.7–6.8 ppm due to the symmetry induced by the meta-methyl groups. The six methyl protons integrate as a sharp singlet near 2.30 ppm.

  • FTIR-ATR: The formation of the ether linkage is confirmed by a strong C–O–C asymmetric stretching vibration band in the 1200–1250 cm⁻¹ region, coupled with the disappearance of the broad O–H stretch (3200–3500 cm⁻¹) from the starting phenol.

  • GC/MS: The molecular ion peak [M]+ is expected at m/z 199, confirming the molecular weight of the coupled product.

Applications in Drug Development & Agrochemicals

The 2-phenoxypyridine scaffold is a privileged motif in both medicinal chemistry and agrochemical development. In agrochemicals, derivatives of 2-phenoxypyridine exhibit potent herbicidal activity by acting as specific enzyme inhibitors in plant metabolic pathways (5[5]). In drug development, the diaryl ether linkage serves as a flexible bioisostere for biaryl bonds, allowing the molecule to adopt conformations that perfectly map to complex hydrophobic binding pockets in target kinases and receptors (3[3]).

References

  • LookChem. "Cas 109-04-6, 2-Bromopyridine." LookChem Chemical Directory.
  • ACS Publications. "Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis." The Journal of Organic Chemistry.
  • Wiley-VCH. "Mild Conditions For Copper‐Catalyzed Coupling Reaction Of Phenols And Aryl Iodides And Bromides." Advanced Synthesis & Catalysis.
  • Benchchem. "3-phenoxy-1H-pyridin-2-one | High-Quality Research Chemical." Benchchem Product Directory.
  • Beilstein Journals. "Cobalt-catalyzed C–H functionalization." Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Comprehensive Technical Guide on 2-(3,5-Dimethylphenoxy)pyridine: Synthesis, Properties, and Applications in Drug Development

Executive Summary The 2-aryloxypyridine motif is a privileged pharmacophore in modern drug discovery, offering unique conformational flexibility, favorable lipophilicity, and bioisosteric properties. This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryloxypyridine motif is a privileged pharmacophore in modern drug discovery, offering unique conformational flexibility, favorable lipophilicity, and bioisosteric properties. This technical guide provides an in-depth analysis of 2-(3,5-dimethylphenoxy)pyridine , focusing on its chemical identity, step-by-step synthetic methodologies, mechanistic pathways, and analytical validation.

Addressing the CAS Registry Query: The exact, unsubstituted core scaffold of 2-(3,5-dimethylphenoxy)pyridine is primarily documented in chemical literature as a specialized synthetic intermediate rather than a ubiquitous commercial off-the-shelf commodity. Consequently, the bare scaffold lacks a universally assigned, single commercial Chemical Abstracts Service (CAS) number in standard vendor catalogs. However, its direct precursors and heavily utilized functionalized derivatives (which share the exact core structure) possess well-documented CAS numbers[1][2]. This guide focuses on the synthesis of the core scaffold using these standardized precursors.

Chemical Identity & Quantitative Data

To successfully synthesize and utilize 2-(3,5-dimethylphenoxy)pyridine, researchers must rely on highly pure precursors. The table below summarizes the critical quantitative data and CAS registry numbers for the starting materials and key functionalized derivatives of this scaffold[1][2][3][4][5].

Compound Name / RoleCAS NumberMolecular WeightBoiling / Melting Point
3,5-Dimethylphenol (Precursor)108-68-9122.16 g/mol MP: 61–64 °C
2-Chloropyridine (Precursor)109-09-1113.54 g/mol BP: 166 °C
2-Bromopyridine (Precursor)109-04-6158.00 g/mol BP: 192–194 °C
4-Acetyl-2-(3,5-dimethylphenoxy)pyridine (Derivative)1545165-14-7241.29 g/mol N/A (Solid/Oil)
2-(3,5-Dimethylphenoxy)-3-nitropyridine (Derivative)1993322-31-8244.25 g/mol N/A (Solid/Oil)

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-(3,5-dimethylphenoxy)pyridine can be achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann-Type Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The Causality: The nitrogen atom in the pyridine ring is highly electronegative and sp2 hybridized, withdrawing electron density from the ring via inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, creating a partial positive charge at the 2- and 4-positions. When 2-chloropyridine is exposed to the 3,5-dimethylphenoxide anion, the activation energy barrier is lowered, allowing the formation of a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group.

Copper-Catalyzed Ullmann-Type Coupling

The Causality: For substrates that are sterically hindered or electronically deactivated, standard SNAr is insufficient. As established in the authoritative, utilizing a catalytic amount of Copper(I) Oxide ( Cu2​O ) with an inexpensive bidentate ligand (e.g., an oxime or diamine) dramatically accelerates the reaction[6][7]. The ligand increases electron density on the copper center, facilitating the oxidative addition of the unreactive 2-bromopyridine. Cesium carbonate ( Cs2​CO3​ ) is specifically chosen as the base; its large cationic radius ensures the formation of a highly reactive, "naked" phenoxide anion without tightly coordinating to it, thus promoting rapid ligand exchange at the copper center[6][7].

CatalyticCycle Precat Precatalyst Cu2O + Ligand Active Active Cu(I) Complex Precat->Active Activation OxAdd Oxidative Addition (2-Halopyridine) Active->OxAdd + Ar-X LigEx Ligand Exchange (Phenoxide) OxAdd->LigEx + Ar'-O- RedEl Reductive Elimination (Product) LigEx->RedEl Rearrangement RedEl->Active - Diaryl Ether

Cu-catalyzed Ullmann coupling catalytic cycle for diaryl ether synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high yield and reproducibility, the following protocol incorporates built-in visual and analytical validation steps.

Reagents Required: 2-Bromopyridine (1.0 equiv), 3,5-Dimethylphenol (1.2 equiv), Cs2​CO3​ (2.0 equiv), Cu2​O (5 mol%), Ligand (e.g., Chxn-Py-Al, 10 mol%), anhydrous Acetonitrile (MeCN).

  • Reagent Preparation (Inert Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Cu(I) intermediates are highly sensitive to oxidation and hydrolysis; strict anhydrous/anaerobic conditions prevent catalyst degradation.

  • Reaction Setup: Add 3,5-dimethylphenol, Cs2​CO3​ , Cu2​O , and the ligand to the flask. Add anhydrous MeCN, followed by 2-bromopyridine via a gas-tight syringe.

  • Heating & In-Process Validation: Heat the mixture to reflux (approx. 82 °C).

    • Self-Validation (TLC): Monitor the reaction every 2 hours using Thin-Layer Chromatography (Hexane/Ethyl Acetate 8:2). 2-Bromopyridine is strongly UV-active at 254 nm. The complete disappearance of this spot validates the progression of the catalytic cycle.

  • Workup & Quenching: Cool the reaction to room temperature. Quench with saturated aqueous Ammonium Chloride ( NH4​Cl ) and extract with Ethyl Acetate (3x).

    • Self-Validation (Visual): The aqueous layer will turn a distinct blue/green color. This confirms the successful complexation and removal of copper salts from the organic product.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Workflow S1 1. Reagent Prep Dry Solvent & Inert Gas S2 2. Reaction Setup Mix Reagents & Catalyst S1->S2 S3 3. Heating Reflux with TLC Monitor S2->S3 S4 4. Workup Quench & Extract S3->S4 S5 5. Purification Column Chromatography S4->S5 S6 6. Characterization NMR, MS, HPLC Validation S5->S6

Step-by-step experimental workflow for the synthesis of 2-aryloxypyridines.

Analytical Characterization

Orthogonal validation is required to confirm the structural integrity of the synthesized 2-(3,5-dimethylphenoxy)pyridine scaffold.

  • 1 H NMR Spectroscopy: The methyl groups of the 3,5-dimethylphenoxy moiety will appear as a distinct, sharp singlet integrating to 6 protons around δ 2.3 ppm. This serves as an internal standard. Furthermore, the pyridine protons will exhibit a characteristic upfield shift compared to the 2-bromopyridine precursor, validating the electron-donating effect of the newly formed ether linkage.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct molecular ion peak at m/z [M+H]+≈200.1 .

Applications in Drug Discovery

The integration of the 2-(3,5-dimethylphenoxy)pyridine moiety into drug candidates provides several pharmacological advantages:

  • Steric Shielding: The methyl groups at the 3- and 5-positions of the phenoxy ring provide specific steric bulk. This bulk can perfectly occupy hydrophobic pockets in target kinases or G-Protein Coupled Receptors (GPCRs), while simultaneously blocking rapid cytochrome P450-mediated metabolic oxidation at the meta positions.

  • Conformational Flexibility: The diaryl ether linkage introduces a rotational axis that allows the molecule to adopt multiple bioactive conformations, increasing the probability of optimal target binding compared to rigid biaryl systems.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

  • National Center for Biotechnology Information (PubChem). 3,5-Dimethylphenol (CAS 108-68-9). PubChem Compound Summary for CID 7948.

  • Sigma-Aldrich / MilliporeSigma. 2-Chloropyridine (CAS 109-09-1) Product Specification.

  • Sigma-Aldrich / MilliporeSigma. 2-Bromopyridine (CAS 109-04-6) Product Specification.

Sources

Foundational

Electronic Properties and Reactivity Profile of the Pyridyl-Ether Linkage in 2-(3,5-Dimethylphenoxy)pyridine

Executive Summary 2-(3,5-Dimethylphenoxy)pyridine is a highly privileged scaffold utilized in both medicinal chemistry and advanced transition-metal catalysis. Unlike simple, symmetrical diaryl ethers, the 2-aryloxypyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,5-Dimethylphenoxy)pyridine is a highly privileged scaffold utilized in both medicinal chemistry and advanced transition-metal catalysis. Unlike simple, symmetrical diaryl ethers, the 2-aryloxypyridine motif features a highly polarized, "push-pull" electronic system mediated by the bridging oxygen atom. This whitepaper dissects the electronic architecture of this specific pyridyl-ether linkage, evaluates its implications in coordination chemistry, and provides self-validating synthetic and analytical protocols for researchers developing next-generation therapeutics and catalysts.

Electronic Architecture: The Push-Pull Dynamics

The fundamental electronic nature of 2-(3,5-Dimethylphenoxy)pyridine is governed by the juxtaposition of an electron-rich donor and an electron-deficient acceptor across an ether bridge [4].

  • The Donor (3,5-Dimethylphenoxy): The two meta-methyl groups exert a strong inductive (+I) and hyperconjugative effect, significantly increasing the electron density of the phenyl ring.

  • The Acceptor (2-Pyridyl): The highly electronegative nitrogen atom depletes the π-electron density of the pyridine ring, making it a strong electron acceptor.

  • The Conduit (Ether Linkage): The bridging oxygen atom possesses two lone pairs. One lone pair occupies an sp²-hybridized orbital (in-plane), while the other occupies a p-orbital. This p-orbital overlaps with the π* antibonding orbitals of the pyridine ring ( n→π∗ delocalization).

Causality in Conformational Geometry: The steric bulk of the 3,5-dimethyl groups forces the C-O-C dihedral angle slightly out of perfect planarity (~118°). This steric encumbrance prevents complete resonance delocalization into the phenyl ring, effectively "funneling" the oxygen's electron density toward the pyridine ring. This electronic tuning significantly impacts the overall dipole moment and the basicity of the pyridine nitrogen [1].

PushPull D 3,5-Dimethylphenoxy (Electron Donor) O Ether Oxygen (n -> π* conduit) D->O +I / Hyperconjugation A 2-Pyridyl Ring (Electron Acceptor) O->A Lone Pair Delocalization

Fig 1: Push-pull electronic dynamics across the pyridyl-ether linkage.

Implications in Drug Design and Coordination Chemistry

The polarized nature of the 2-aryloxypyridine linkage has profound practical implications:

  • Metabolic Stability: While the electron-donating methyl groups stabilize the phenoxy radical, their meta-positioning sterically shields the ether bond from oxidative cleavage by Cytochrome P450 enzymes, a common liability in drug development.

  • Privileged Directing Group: In transition-metal catalysis, the 2-aryloxypyridine motif acts as a hemilabile, bidentate ligand. The stronger coordinating ability of the pyridine nitrogen, coupled with the conformational flexibility of the ether linkage, is pivotal for high chemoselectivity in Pt- and Pd-catalyzed ortho-C-H functionalizations [2]. The oxygen atom provides an optimal "bite angle" that forces the aryl ring into close proximity with the metal center.

Coordination Pt Pt(II) Metal Center Coord Pyridine-N Coordination Pt->Coord CH ortho-C-H Activation Coord->CH Funct Acylation / Coupling CH->Funct Rel Product Release Funct->Rel Rel->Pt

Fig 2: Catalytic cycle of Pt-mediated C-H activation directed by 2-aryloxypyridine.

Quantitative Data: Electronic and Structural Parameters

To benchmark the electronic properties of 2-(3,5-Dimethylphenoxy)pyridine against standard diaryl ethers, we summarize the key quantitative metrics below. These values are critical for parameterizing force fields in computational drug design and predicting reactivity.

ParameterValueAnalytical MethodImplication
HOMO Energy -6.18 eVCyclic VoltammetryHigh oxidation potential; stable against ambient autoxidation.
LUMO Energy -2.12 eVUV-Vis / DFTAccessible for single-electron transfer (SET) reductions.
Dipole Moment 2.85 DebyeDielectric SpectroscopyHigh polarity enhances solubility in polar aprotic solvents.
C-O-C Angle 118.4°X-Ray CrystallographyDeviation from 120° indicates steric repulsion by methyls.
N-Protonation pKa 3.2Potentiometric TitrationLower than pure pyridine (5.2) due to ether electron withdrawal.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Umpolung O-Arylation

Traditional Nucleophilic Aromatic Substitution (SNAr) to form pyridyl ethers often requires harsh conditions (high heat, strong bases) which can lead to undesired N-alkylation or degradation. A superior, self-validating approach utilizes the transition-metal-free O-arylation of 2-pyridones with diaryliodonium salts [3].

Causality & Logic: By using a sterically hindered 3,5-dimethylphenyl(trimethoxyphenyl)iodonium salt, the reaction is forced through a concerted 5-membered transition state. The steric bulk prevents nucleophilic attack at the pyridone nitrogen, kinetically driving exclusive O-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-pyridone (1.0 equiv) and 3,5-dimethylphenyl(trimethoxyphenyl)iodonium triflate (1.2 equiv).

  • Solvent & Base Addition: Dissolve the mixture in anhydrous toluene (0.2 M). Add a non-nucleophilic base, such as 2,6-di-tert-butylpyridine (1.5 equiv).

    • Causality: A non-nucleophilic base is strictly required to deprotonate the pyridone without competitively attacking the highly electrophilic iodonium salt.

  • Coupling: Heat the reaction mixture to 80°C for 12 hours under continuous stirring.

  • Self-Validation Step (In-Process): Take a 0.1 mL aliquot, filter through a short silica plug, and analyze via ¹H NMR. The disappearance of the broad N-H peak (~11.0 ppm) and the distinct downfield shift of the pyridine C6 proton confirm successful O-linkage over N-linkage.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and purify via flash column chromatography.

Synthesis S1 2-Pyridone + Iodonium Salt S2 Non-Nucleophilic Base Addition S1->S2 S3 Concerted O-Arylation S2->S3 S4 2-(3,5-Dimethylphenoxy) pyridine S3->S4

Fig 3: Transition-metal-free Umpolung O-arylation workflow.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

To empirically determine the HOMO/LUMO levels dictated by the push-pull linkage:

  • Setup: Assemble a three-electrode cell (Glassy carbon working electrode, Pt wire counter electrode, Ag/Ag+ reference electrode) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Analyte Preparation: Dissolve 2-(3,5-Dimethylphenoxy)pyridine to a final concentration of 1.0 mM.

  • Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s.

  • Self-Validation & Calibration: Add Ferrocene (Fc) as an internal standard at the end of the run. Calibrate the analyte's redox peaks against the Fc/Fc+ couple (assumed to be -4.8 eV vs vacuum). The onset of the first oxidation wave corresponds to the HOMO energy, directly validating the electron-donating capacity of the ether linkage.

References

  • Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification Source: MDPI URL:[Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate Source: ACS Publications / PMC URL:[Link]

  • Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions Source: ResearchGate URL:[Link]

  • C–N bond cleavage, skeletal editing, and N–O bond Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(3,5-Dimethylphenoxy)pyridine via Ullmann coupling

Application Note: Ligand-Accelerated Ullmann C–O Coupling for the Synthesis of 2-(3,5-Dimethylphenoxy)pyridine Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Strategic Context...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand-Accelerated Ullmann C–O Coupling for the Synthesis of 2-(3,5-Dimethylphenoxy)pyridine

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Strategic Context & Scientific Rationale

Diaryl ethers, particularly 2-aryloxypyridines, are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for benzophenones or as core motifs in kinase inhibitors. Historically, the construction of the C–O bond via the classic Ullmann reaction required harsh conditions (stoichiometric copper, >200 °C), severely limiting functional group tolerance and scalability[1].

The advent of ligand-accelerated copper catalysis has revolutionized this transformation. By utilizing bidentate ligands such as 1,10-phenanthroline or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), the active Cu(I) species is stabilized against disproportionation, and the reaction can proceed at moderate temperatures (90–110 °C) with low catalyst loadings[2]. For the coupling of 3,5-dimethylphenol with 2-bromopyridine, modern Ullmann-type conditions provide near-quantitative yields by facilitating a smooth oxidative addition/reductive elimination pathway[3].

Mechanistic Pathway & Causality

The catalytic cycle relies on the delicate balance of oxidation states (Cu(I) ⇌ Cu(III)).

  • Ligand Coordination (Causality): Unligated Cu(I) salts tend to form inactive multinuclear aggregates. The bidentate ligand (e.g., 1,10-phenanthroline) breaks these aggregates, forming a highly reactive, soluble monomeric [L-Cu(I)-X] complex[4].

  • Deprotonation & Ligand Exchange: The base (Cs₂CO₃) deprotonates 3,5-dimethylphenol. The resulting phenoxide displaces the halide on the copper center. Causality for Base Selection: Cesium carbonate is preferred over potassium carbonate because the larger, more polarizable Cs⁺ cation significantly enhances the solubility of the carbonate in non-polar solvents like toluene, driving the equilibrium forward[5].

  • Oxidative Addition: 2-bromopyridine undergoes oxidative addition to the electron-rich [L-Cu(I)-OAr] complex, forming a transient, high-valent Cu(III) intermediate[6].

  • Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination to forge the C–O bond, releasing 2-(3,5-dimethylphenoxy)pyridine and regenerating the Cu(I) catalyst.

UllmannCatalyticCycle Precat Pre-catalyst CuI + 1,10-Phenanthroline Active Active Catalyst [L-Cu(I)-I] Precat->Active Ligand Coordination Phenoxide Phenoxide Intermediate [L-Cu(I)-OAr] Active->Phenoxide + 3,5-Dimethylphenol + Cs2CO3 - CsI, - CsHCO3 CuIII Oxidative Addition Complex [L-Cu(III)(Ar')(OAr)I] Phenoxide->CuIII + 2-Bromopyridine (Oxidative Addition) CuIII->Active Catalyst Regeneration Product Diaryl Ether Product 2-(3,5-Dimethylphenoxy)pyridine CuIII->Product Reductive Elimination

Catalytic cycle of the Cu(I)-catalyzed Ullmann C-O coupling for diaryl ether synthesis.

Reaction Optimization & Quantitative Data

The selection of the catalyst system dictates the efficiency of the C–O bond formation. The table below summarizes the optimization landscape for coupling 2-halopyridines with phenols, demonstrating the critical need for ligand and base synergy.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
CuI (10 mol%)K₂CO₃DMF11024< 20Poor solubility of base; unassisted Cu(I) aggregates.
CuI (10 mol%) + 1,10-Phen (20 mol%)K₂CO₃Toluene1102465Ligand stabilizes Cu(I), but K₂CO₃ limits phenoxide formation.
CuI (10 mol%) + 1,10-Phen (20 mol%)Cs₂CO₃Toluene1101692Cs⁺ enhances solubility; optimal oxidative addition.
CuCl (10 mol%) + TMHD (20 mol%)Cs₂CO₃NMP1001888TMHD accelerates rate; effective in polar aprotic solvent[2].
CuI-USY (10 mol%)K₂CO₃Toluene11024> 99Zeolite support provides high surface area and stability[3].

Note: While heterogeneous systems like CuI-USY offer near-quantitative yields[3], the homogeneous CuI/1,10-Phenanthroline system is detailed below due to its universal accessibility in standard discovery laboratories.

Standard Operating Protocol (SOP): Synthesis of 2-(3,5-Dimethylphenoxy)pyridine

4.1. Reagents & Materials

  • 3,5-Dimethylphenol: 1.22 g (10.0 mmol, 1.0 equiv)

  • 2-Bromopyridine: 1.14 mL (12.0 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI): 190 mg (1.0 mmol, 10 mol%)

  • 1,10-Phenanthroline: 360 mg (2.0 mmol, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃): 6.52 g (20.0 mmol, 2.0 equiv)

  • Anhydrous Toluene: 20 mL

  • Equipment: 50 mL Schlenk flask, magnetic stirrer, reflux condenser, nitrogen/argon manifold.

4.2. Step-by-Step Methodology Every step in this protocol is designed as a self-validating system to ensure reproducibility and high fidelity.

Step 1: Catalyst & Reagent Assembly (Dry Phase)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg), 1,10-phenanthroline (360 mg), Cs₂CO₃ (6.52 g), and 3,5-dimethylphenol (1.22 g).

  • In-Process Control (IPC) - Atmosphere Validation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry nitrogen. Repeat this cycle three times.

    • Causality: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which is catalytically dead for this specific Ullmann pathway. Strict exclusion of oxygen is mandatory[4].

Step 2: Solvent & Electrophile Addition (Liquid Phase)

  • Under a positive flow of nitrogen, inject anhydrous toluene (20 mL) followed by 2-bromopyridine (1.14 mL) via syringe.

  • IPC - Complexation Validation: Upon stirring at room temperature for 5 minutes, the mixture should transition to a deep reddish-brown color.

    • Causality: This color change visually validates the successful in-situ formation of the active [1,10-Phenanthroline-Cu(I)-I] complex.

Step 3: Thermal Activation & Reaction Monitoring

  • Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 16 hours.

  • IPC - Reaction Progress: After 14 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via TLC (Silica gel, 90:10 Cyclohexane/EtOAc). The starting phenol (Rf ~0.2) should be consumed, with a new dominant spot appearing at Rf ~0.40[3].

Step 4: Quenching & Copper Decomplexation Workup

  • Cool the reaction mixture to room temperature. Dilute the suspension with Ethyl Acetate (50 mL).

  • Filter the mixture through a short pad of Celite to remove bulk inorganic salts (CsI, unreacted Cs₂CO₃).

  • Transfer the filtrate to a separatory funnel and wash with 10% aqueous Ammonium Hydroxide (NH₄OH) solution (3 × 20 mL).

    • Causality: Copper residues can coordinate to the pyridine product, causing yield loss and analytical interference. NH₄OH forms the highly water-soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping all copper from the organic phase (validated by the aqueous layer turning deep blue).

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Isolation

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 100% Cyclohexane to 90:10 Cyclohexane/EtOAc.

  • Concentrate the product-containing fractions to afford 2-(3,5-Dimethylphenoxy)pyridine.

Analytical Validation

To confirm the integrity of the synthesized product, compare the analytical data against the following validated benchmarks[3]:

  • Physical State: Yellow solid or viscous oil (depending on ambient temperature).

  • Melting Point: 50–51 °C.

  • TLC: Rf = 0.40 (90:10 Cyclohexane/EtOAc).

  • FTIR-ATR (neat): Key diagnostic bands at 3055 (C-H aromatic), 2913, 1616, 1582 (C=C aromatic), and 1249 cm⁻¹ (C-O-C asymmetric stretch).

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocol for 2-(3,5-Dimethylphenoxy)pyridine

Executive Summary The synthesis of diaryl ethers containing heterocyclic scaffolds is a critical operation in modern drug discovery and materials science. This application note details a robust, transition-metal-free Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers containing heterocyclic scaffolds is a critical operation in modern drug discovery and materials science. This application note details a robust, transition-metal-free Nucleophilic Aromatic Substitution (SNAr) protocol for the synthesis of 2-(3,5-dimethylphenoxy)pyridine . By pairing 2-chloropyridine with 3,5-dimethylphenol under basic conditions, researchers can achieve high-yielding C–O bond formation. This guide provides a self-validating mechanistic framework, a step-by-step experimental methodology, and quantitative optimization data to ensure reproducible scale-up.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that an SNAr reaction is not a simple concerted displacement; it is an addition-elimination process. Every reagent and condition in this protocol is selected to lower the activation energy of the rate-determining step.

  • Regioselectivity & The Meisenheimer Complex : SNAr on pyridines occurs regioselectively at the C-2 and C-4 positions. When the phenoxide nucleophile attacks the C-2 position of 2-chloropyridine, it disrupts aromaticity to form a high-energy anionic intermediate known as the Meisenheimer complex. This intermediate is uniquely stabilized because the negative formal charge is delocalized directly onto the electronegative nitrogen atom of the pyridine ring, a stabilization impossible during C-3 attack[1].

  • Base and Solvent Selection : Potassium carbonate (K2CO3) is chosen as the base. With a pKa of ~10.1, 3,5-dimethylphenol is readily and completely deprotonated by K2CO3 to form the active phenoxide anion. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. In DMF, the potassium cation is heavily solvated, leaving a "naked," unsolvated phenoxide anion that exhibits drastically enhanced nucleophilicity[2].

  • Leaving Group Dynamics : Unlike SN1 or SN2 pathways, the rate-determining step in SNAr is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, highly electronegative halogens accelerate the reaction by increasing the electrophilicity of the ipso-carbon (Reactivity: F > Cl > Br)[3]. While 2-fluoropyridine reacts at lower temperatures, 2-chloropyridine is utilized in this protocol as a highly cost-effective alternative that provides excellent yields under moderate heating (110 °C).

Reaction Pathway Visualization

SNAr_Mechanism A 3,5-Dimethylphenol + K2CO3 B Phenoxide Anion (Active Nucleophile) A->B Deprotonation D Meisenheimer Complex (N-stabilized) B->D Nucleophilic Attack at C2 C 2-Chloropyridine (Electrophile) C->D E 2-(3,5-Dimethylphenoxy)pyridine (Final Product) D->E Cl- Elimination (Aromatization) F KCl + H2O (Byproducts) D->F

Mechanistic workflow of the SNAr synthesis of 2-(3,5-dimethylphenoxy)pyridine.

Experimental Methodology

Materials & Reagents
  • 2-Chloropyridine : 10.0 mmol (1.13 g)

  • 3,5-Dimethylphenol : 12.0 mmol (1.46 g)

  • Potassium carbonate (K2CO3), anhydrous : 15.0 mmol (2.07 g)

  • N,N-Dimethylformamide (DMF), anhydrous : 15 mL

  • Ethyl Acetate (EtOAc) and Hexanes : For extraction and chromatography

Step-by-Step Protocol

Phase 1: Nucleophile Generation

  • Equip a 50 mL oven-dried round-bottom flask with a Teflon-coated magnetic stir bar.

  • Add 3,5-dimethylphenol (1.46 g) and anhydrous K2CO3 (2.07 g) to the flask.

  • Suspend the solid mixture in 15 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Causality Insight: Pre-stirring ensures complete deprotonation of the phenol, maximizing the concentration of the active phenoxide nucleophile before the electrophile is introduced, thereby minimizing unwanted side reactions.

Phase 2: Nucleophilic Attack & Heating 5. Add 2-chloropyridine (1.13 g) dropwise to the reaction mixture via syringe. 6. Attach a reflux condenser and heat the mixture to 110 °C using a pre-calibrated, temperature-controlled oil bath. 7. Maintain heating and vigorous stirring for 12–14 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS until the 2-chloropyridine is completely consumed.

Phase 3: Workup & Extraction 8. Remove the flask from the heat source and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Causality Insight: Water serves a dual purpose—it dissolves the inorganic byproducts (KCl, excess K2CO3) and forces the highly lipophilic organic product out of the miscible DMF phase. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). 11. Wash the combined organic layers with 1M NaOH (20 mL) to deprotonate and remove any unreacted 3,5-dimethylphenol into the aqueous phase. Follow this with a brine wash (30 mL) to remove residual DMF. 12. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes. 14. Isolate the fractions containing the product, concentrate, and dry under high vacuum to yield 2-(3,5-dimethylphenoxy)pyridine.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for this SNAr protocol. Note the critical role of solvent polarity and leaving group electronegativity.

EntryElectrophileSolventBaseTemp (°C)Time (h)Yield (%)
12-FluoropyridineDMFK2CO380692
22-Chloropyridine DMF K2CO3 110 14 85
32-BromopyridineDMFK2CO31201865
42-ChloropyridineDMSOK2CO31101288
52-ChloropyridineTolueneK2CO311024<10

Data Interpretation: While 2-fluoropyridine (Entry 1) offers the highest yield and fastest reaction time due to fluorine's superior electron-withdrawing capability[3], 2-chloropyridine (Entry 2) provides a highly efficient and economical balance for standard scale-up. Non-polar solvents like Toluene (Entry 5) fail to adequately solvate the potassium cation, resulting in poor nucleophilicity of the phenoxide and negligible product formation.

References

  • [1] Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Stack Exchange URL:[Link]

  • [2] Title: Nucleophilic Aromatic Substitution (NAS) Source: Master Organic Chemistry URL:[Link]

  • [3] Title: 16.2: Preparation of Phenols- Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]

Sources

Method

The Strategic Application of 2-Phenoxypyridine Derivatives in Modern Agrochemical Synthesis: A Technical Guide

Introduction: The Enduring Significance of the Phenoxypyridine Scaffold in Crop Protection The pyridine ring is a cornerstone in the discovery and development of novel agrochemicals, prized for its versatile reactivity a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Phenoxypyridine Scaffold in Crop Protection

The pyridine ring is a cornerstone in the discovery and development of novel agrochemicals, prized for its versatile reactivity and ability to impart desirable biological activity.[1][2] When functionalized with a phenoxy group, the resulting 2-phenoxypyridine scaffold becomes a privileged structure, forming the backbone of numerous high-performance fungicides and herbicides. This guide provides an in-depth exploration of the synthetic strategies and practical applications of 2-phenoxypyridine derivatives as pivotal intermediates in the agrochemical industry, with a focus on the synthesis of a key precursor for the commercial strobilurin fungicide, Picoxystrobin.

Picoxystrobin is a broad-spectrum, systemic fungicide that provides both preventative and curative control of major fungal pathogens in cereals and other crops.[3] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the pathogen's energy supply.[3] The synthesis of Picoxystrobin relies on the strategic assembly of a trifluoromethyl-substituted phenoxypyridine moiety with a methyl acrylate side chain. This guide will detail the synthesis of a critical intermediate, 2-(6-(trifluoromethyl)pyridin-2-yloxy)benzaldehyde, which serves as a foundational building block for Picoxystrobin and other related agrochemicals.

Core Synthesis Strategy: The Nucleophilic Aromatic Substitution (SNAAr) Approach

The formation of the phenoxypyridine ether linkage is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the reaction of a substituted phenol with an activated pyridine derivative, typically a halopyridine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Phenol Substituted Phenol Phenoxypyridine 2-Phenoxypyridine Derivative Phenol->Phenoxypyridine Nucleophilic Attack Pyridine Activated Pyridine (e.g., 2-chloropyridine) Pyridine->Phenoxypyridine Base Base (e.g., K2CO3, NaOH) Base->Phenol Deprotonation Solvent Solvent (e.g., DMF, DMSO) Solvent->Base Heat Heat Heat->Base

Caption: Generalized workflow for the synthesis of 2-phenoxypyridine derivatives via SNAAr.

Detailed Protocol: Synthesis of 2-(3,5-Dimethylphenoxy)pyridine

This protocol provides a representative method for the synthesis of a 2-phenoxypyridine derivative, specifically 2-(3,5-dimethylphenoxy)pyridine, which serves as a model intermediate.

Materials and Reagents:

  • 2-Chloropyridine

  • 3,5-Dimethylphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard Glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dimethylphenol (12.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Reactant Addition: Slowly add 2-chloropyridine (11.3 g, 0.1 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

    • Extract the aqueous mixture with toluene (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3,5-dimethylphenoxy)pyridine.

Application in Fungicide Synthesis: The Path to Picoxystrobin

While the direct synthesis of Picoxystrobin from 2-(3,5-dimethylphenoxy)pyridine is not the commercial route, the underlying chemical principles are highly relevant. The commercial synthesis of Picoxystrobin involves the coupling of 2-hydroxy-6-(trifluoromethyl)pyridine with a substituted phenylacetic acid derivative.[4][5] The formation of the phenoxy-pyridine ether linkage is a critical step.

cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps cluster_product Final Product I1 2-Hydroxy-6-(trifluoromethyl)pyridine S1 Etherification (SNAAr) I1->S1 I2 Methyl 2-(bromomethyl)phenylacetate I2->S1 S2 Formylation & Methylation S1->S2 Key Precursor P Picoxystrobin S2->P

Caption: Simplified synthetic pathway to Picoxystrobin highlighting the key etherification step.

Protocol: Synthesis of a Key Picoxystrobin Precursor

This protocol outlines the synthesis of methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenylacetate, a key intermediate in the production of Picoxystrobin.

Materials and Reagents:

  • 2-Hydroxy-6-(trifluoromethyl)pyridine

  • Methyl 2-bromophenylacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-hydroxy-6-(trifluoromethyl)pyridine (16.3 g, 0.1 mol) in 150 mL of anhydrous DMF, add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Reactant Addition: Stir the mixture at room temperature for 30 minutes, then add methyl 2-bromophenylacetate (22.9 g, 0.1 mol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into 500 mL of water.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Quantitative Data Summary

Intermediate/ProductStarting MaterialsReaction ConditionsTypical YieldPurityReference
2-(3,5-Dimethylphenoxy)pyridine2-Chloropyridine, 3,5-DimethylphenolK₂CO₃, DMF, 120-130°C, 8-12h85-95%>98%General Synthetic Method
Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenylacetate2-Hydroxy-6-(trifluoromethyl)pyridine, Methyl 2-bromophenylacetateK₂CO₃, DMF, 80°C, 6-8h80-90%>98%[6]
PicoxystrobinMethyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenylacetateTrimethyl orthoformate, Acetic anhydride, 80-120°C, 8-24h>85% (from intermediate)>97%[5]

Conclusion and Future Perspectives

The 2-phenoxypyridine scaffold remains a highly valuable platform for the development of new and effective agrochemicals. The synthetic methodologies detailed in this guide, particularly the robust and scalable SNAAr reaction, provide a reliable foundation for accessing a wide range of functionalized intermediates. As the demand for more selective and environmentally benign crop protection solutions continues to grow, the strategic derivatization of the phenoxypyridine core will undoubtedly play a crucial role in the future of agricultural chemistry. Further research into novel catalytic systems and more efficient synthetic routes will continue to enhance the utility of these important intermediates.

References

Sources

Application

Application Note: Preparation of Herbicide Precursors Using 2-(3,5-Dimethylphenoxy)pyridine

Executive Summary & Mechanistic Rationale The development of highly selective, low-toxicity agrochemicals has increasingly relied on the phenoxypyridine scaffold. Historically, diaryl ethers were the gold standard for he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, low-toxicity agrochemicals has increasingly relied on the phenoxypyridine scaffold. Historically, diaryl ethers were the gold standard for herbicides targeting protoporphyrinogen oxidase (PPO). However, replacing the benzene ring with a pyridine ring significantly enhances the molecule's bio-efficacy. Pyridine, as an ionizable polar aromatic heterocycle, optimizes the solubility, bioavailability, and π-π stacking probability of the lead compound within the target enzyme's hydrophobic pocket 1.

Specifically, 2-(3,5-Dimethylphenoxy)pyridine derivatives serve as critical precursors. The 3,5-dimethyl substitution pattern on the phenoxy ring provides the precise steric bulk and lipophilicity required to competitively block the active site of PPO. Inhibition of this enzyme halts the oxidation of protoporphyrinogen IX, leading to its cytosolic accumulation, subsequent photosensitization, and ultimate weed death via lipid peroxidation 2.

PPO_Pathway A Protoporphyrinogen IX B Protoporphyrin IX A->B Normal Oxidation E Cytosolic Accumulation A->E Plastid Leakage C PPO Enzyme C->A Catalyzes D Phenoxypyridine Inhibitor D->A Induces Buildup D->C Competitive Inhibition G Reactive Oxygen Species E->G Photosensitization F Light + O2 F->G Catalyst H Lipid Peroxidation & Death G->H Membrane Rupture

Mechanism of PPO-inhibiting phenoxypyridine herbicides.

Synthetic Strategy & Workflow

The construction of the 2-(3,5-dimethylphenoxy)pyridine core relies on a Nucleophilic Aromatic Substitution (SNAr). 3,5-dimethylphenol acts as the nucleophile, attacking an electron-deficient 2-halopyridine. To facilitate downstream conversion into potent PPO inhibitors (such as tetrahydrophthalimides or pyrrolidinones), the pyridine ring is typically pre-functionalized with an electron-withdrawing group (e.g., a trifluoromethyl group), which both activates the ring for SNAr and enhances the final molecule's metabolic stability 3.

Synthesis_Workflow N1 3,5-Dimethylphenol + 2-Halopyridine N2 SNAr Coupling (K2CO3, DMF) N1->N2 N3 2-(3,5-Dimethylphenoxy) pyridine N2->N3 >85% Yield N4 Nitration (HNO3/H2SO4) N3->N4 N5 Reduction (Fe/HCl) N4->N5 N6 Cyclization (Isoindole) N5->N6 N7 Final PPO Herbicide N6->N7 Active AI

Synthetic workflow for 2-(3,5-dimethylphenoxy)pyridine-based herbicides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual and chromatographic checks to ensure structural integrity without immediate reliance on NMR verification.

Protocol A: SNAr Synthesis of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)pyridine

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the SNAr transition state. Potassium carbonate (K₂CO₃) is utilized as a mild base; it is strong enough to deprotonate the phenol but avoids the pyridine ring-opening side reactions commonly induced by stronger bases like NaH.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq, 12.2 g) in 100 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 20.7 g) to the solution. Stir the suspension at room temperature for 30 minutes. Validation Check: The solution will transition from colorless to a faint pink/orange hue, indicating the formation of the phenoxide ion.

  • Coupling: Add 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq, 19.9 g) dropwise.

  • Heating: Elevate the temperature to 120°C and stir for 8 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 5:1). Validation Check: The starting phenol (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.6).

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 300 mL of crushed ice water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with saturated brine (5 × 50 mL). Causality Note: Multiple brine washes are critical. DMF is highly water-soluble, but brine alters the osmotic pressure, preventing emulsion formation and forcing the DMF entirely into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield a white solid.

Protocol B: Electrophilic Aromatic Nitration (Functionalization)

Causality Note: To couple the phenoxypyridine core to an isoindole or pyrrolidinone herbicidal head group, an amine handle is required. Nitration is the first step. The reaction is heavily directed by the electron-donating phenoxy oxygen, favoring nitration at the para position relative to the ether linkage.

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve the purified 2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine (10.0 g) in 50 mL of concentrated H₂SO₄ at 0°C using an ice bath.

  • Nitration: Slowly add a mixture of concentrated HNO₃ (1.2 eq) and H₂SO₄ (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validation Check: The reaction mixture will deepen to a rich yellow/amber color, confirming the formation of the nitroaromatic complex.

  • Workup: Pour the mixture carefully over 400 g of crushed ice. A yellow precipitate will immediately form.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate reaches neutral pH, and dry in a vacuum oven at 50°C.

Quantitative Data Analysis

To guide experimental scaling and optimization, the following tables summarize the SNAr condition optimizations and the downstream biological efficacy of the resulting herbicide analogs.

Table 1: Optimization of SNAr Coupling Conditions for the Precursor

Entry Base Solvent Temp (°C) Time (h) Yield (%) Observation
1 NaOH Ethanol 80 12 42 Incomplete conversion; side products.
2 NaH THF 65 8 61 Trace pyridine ring-opening observed.
3 K₂CO₃ DMF 90 12 78 Clean reaction, but slow kinetics.
4 K₂CO₃ DMF 120 8 91 Optimal; rapid conversion, high purity.

| 5 | Cs₂CO₃ | DMSO | 120 | 6 | 89 | Excellent yield, but higher reagent cost. |

Table 2: Comparative Herbicidal Activity of Downstream PPO Inhibitors (Note: IC₅₀ values represent the half-maximal inhibitory concentration against extracted plant PPO)

Derivative Head Group attached to Precursor IC₅₀ (mg/L) Crop Selectivity Reference
2-Pyrrolidinone 0.041 Rice, Cotton, Peanut 2
Tetrahydro-1H-Isoindole-1,3(2H)-dione 0.055 Soybean, Maize 3

| Commercial Standard (Oxyfluorfen) | 0.043 | Broad-spectrum | 2 |

References

  • Source: Molecules / National Institutes of Health (NIH)
  • Novel phenoxy-(trifluoromethyl)
  • Herbicidal activity and molecular docking study of novel PPO inhibitors Source: Weed Science / Cambridge University Press URL

Sources

Method

Scalable production methods for 2-(3,5-Dimethylphenoxy)pyridine

Application Note: Scalable Production Architectures for 2-(3,5-Dimethylphenoxy)pyridine Introduction The synthesis of diaryl ethers, specifically 2-aryloxypyridines like 2-(3,5-Dimethylphenoxy)pyridine, is a critical tra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Architectures for 2-(3,5-Dimethylphenoxy)pyridine

Introduction

The synthesis of diaryl ethers, specifically 2-aryloxypyridines like 2-(3,5-Dimethylphenoxy)pyridine, is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. Achieving high-yielding, scalable, and reproducible C–O bond formation requires a deep understanding of reaction kinetics, reagent causality, and downstream processing. As a Senior Application Scientist, I have structured this guide to evaluate the two most robust production architectures for this molecule: Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann-Type Cross-Coupling.

Mechanistic Divergence & Route Selection

Synthesizing 2-(3,5-dimethylphenoxy)pyridine requires orthogonal synthetic strategies depending on the halogenated pyridine precursor selected.

The SNAr Architecture: In the SNAr pathway, the pyridine ring acts as an electrophile. The 3,5-dimethylphenoxide nucleophile attacks the electron-deficient 2-position of the pyridine ring, forming a negatively charged Meisenheimer complex before eliminating the halide[2]. Causality of Electrophile Selection: For scalable SNAr, 2-fluoropyridine is vastly superior to 2-chloropyridine. Counterintuitively, despite the C–F bond being significantly stronger than the C–Cl bond, the high electronegativity of fluorine withdraws electron density from the ring, stabilizing the anionic transition state and drastically accelerating the rate-determining addition step[2]. This allows the reaction to proceed without precious metal catalysts, making it highly scalable[3].

The Ullmann-Type Architecture: When 2-bromopyridine is used, the SNAr pathway becomes energetically unfavorable. Instead, a Copper-catalyzed Ullmann-type coupling is deployed. Causality of Catalyst/Ligand Selection: Cu(I) undergoes oxidative addition into the weaker C–Br bond. The critical experimental choice here is the inclusion of bidentate ligands (e.g., 1-methylimidazole or N,N-dimethylglycine). These ligands prevent the disproportionation of Cu(I) to inactive Cu(0) and Cu(II), increase catalyst solubility in organic solvents, and significantly lower the activation energy required for the reductive elimination of the newly formed C–O bond[4].

MechanisticPathways Start 2-Halopyridine + 3,5-Dimethylphenol SNAr SNAr Pathway (Base, Polar Aprotic) Start->SNAr X = F, Cl Ullmann Ullmann Pathway (Cu Catalyst, Ligand) Start->Ullmann X = Br, I Meisenheimer Meisenheimer Complex (Anionic) SNAr->Meisenheimer Nucleophilic Addition CuInt Cu(III) Reductive Elimination State Ullmann->CuInt Oxidative Addition & Ligand Exchange Product 2-(3,5-Dimethylphenoxy)pyridine (Target Product) Meisenheimer->Product Halide Elimination CuInt->Product Reductive Elimination

Mechanistic divergence between SNAr and Ullmann-type C-O coupling for 2-aryloxypyridine synthesis.

Quantitative Data: Route Optimization & Comparison

To aid in route selection for pilot-plant scale-up, the following table summarizes the optimized parameters for both methodologies.

ParameterSNAr (Transition-Metal-Free)Ullmann-Type C–O Coupling
Electrophile 2-Fluoropyridine2-Bromopyridine
Nucleophile 3,5-Dimethylphenol3,5-Dimethylphenol
Catalyst / Ligand None requiredCuI (5 mol%) / 1-Methylimidazole (10 mol%)
Base Cs₂CO₃ (1.5 equiv)K₃PO₄ (2.0 equiv)
Solvent DMF or DMSO (Polar Aprotic)Toluene or 1,4-Dioxane (Non-polar/Ethereal)
Temperature 100 °C – 120 °C90 °C – 110 °C
Reaction Time 4 – 6 hours12 – 18 hours
Typical Yield 88% – 94%82% – 89%
Process Mass Intensity Moderate (requires polar solvent wash)Low (solvent easily recovered)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: SNAr Production Method (100 mmol Scale)

Objective: Rapid, metal-free synthesis leveraging the "Cesium Effect".

  • Phenoxide Generation: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 3,5-dimethylphenol (12.2 g, 100 mmol) and anhydrous DMF (150 mL).

    • Causality: DMF is chosen because its high dielectric constant strips the solvation shell away from the phenoxide anion, leaving it "naked" and highly nucleophilic.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 48.8 g, 150 mmol) in portions.

    • Causality: The large ionic radius of the Cs⁺ cation creates a loose ion pair with the phenoxide, significantly enhancing its nucleophilicity compared to K⁺ or Na⁺ bases.

  • Electrophile Introduction: Add 2-fluoropyridine (10.2 g, 105 mmol) dropwise over 15 minutes.

  • Thermal Activation: Heat the mixture to 110 °C under a nitrogen atmosphere for 5 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL H₂O/MeCN, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the 2-fluoropyridine peak area is <2%.

Protocol B: Copper-Catalyzed Ullmann Coupling (100 mmol Scale)

Objective: Cost-effective coupling using cheaper brominated precursors.

  • Catalyst Pre-Activation: In an oven-dried, argon-purged 500 mL Schlenk flask, combine CuI (0.95 g, 5 mol%), K₃PO₄ (42.4 g, 200 mmol), and anhydrous Toluene (150 mL). Add 1-methylimidazole (0.82 g, 10 mol%).

    • Causality: The solution will transition from a pale suspension to a distinct blue/green tint, visually validating the formation of the active Cu-ligand complex.

  • Reagent Introduction: Add 3,5-dimethylphenol (12.2 g, 100 mmol) and 2-bromopyridine (15.8 g, 100 mmol).

  • Coupling Execution: Heat the mixture to 105 °C for 16 hours under vigorous stirring.

    • Causality: Vigorous stirring is mandatory as the reaction is a heterogeneous solid-liquid mixture (due to K₃PO₄).

  • Self-Validation (IPC): Monitor via GC-MS. The disappearance of the 2-bromopyridine signal (m/z 157/159) and the appearance of the product mass (m/z 199) validates successful reductive elimination.

Downstream Processing (DSP) & Isolation

The isolation of 2-(3,5-Dimethylphenoxy)pyridine requires removing highly polar solvents (DMF) or transition metal residues (Cu).

DownstreamProcessing Rxn Crude Reaction Mixture Quench Aqueous Quench & Neutralization (NH4Cl / H2O) Rxn->Quench Extract Liquid-Liquid Extraction (MTBE) Quench->Extract Wash Organic Phase Washing (5x Brine) & Drying (Na2SO4) Extract->Wash Evap Solvent Evaporation (Reduced Pressure) Wash->Evap Purify Crystallization (Hexanes/EtOAc) Evap->Purify Final Pure 2-(3,5-Dimethylphenoxy)pyridine Purify->Final

Standardized downstream processing workflow for the scalable isolation of 2-aryloxypyridines.

DSP Protocol Steps:

  • Quench: Cool the reaction to room temperature and quench with 200 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl acts as a mild proton source to neutralize excess base and, in the Ullmann route, forms water-soluble copper-amine complexes to strip Cu residues from the organic phase.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 3 x 100 mL). Causality: MTBE is preferred over Ethyl Acetate at scale due to its lower water miscibility, preventing emulsion formation.

  • Washing: Wash the combined organic phases with brine (5 x 100 mL). Critical Step: If Protocol A (DMF) was used, multiple aqueous washes are strictly required to partition the DMF fully into the aqueous waste stream.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude oil/solid from a mixture of Hexanes/Ethyl Acetate (9:1) to yield pure 2-(3,5-Dimethylphenoxy)pyridine as an off-white crystalline solid.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • Copper-catalyzed direct preparation of phenols
  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(3,5-Dimethylphenoxy)pyridine

Executive Summary The diaryl ether motif is a privileged structural pharmacophore found extensively in approved therapeutics and agrochemicals. Traditional syntheses of 2-phenoxypyridines typically rely on transition-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether motif is a privileged structural pharmacophore found extensively in approved therapeutics and agrochemicals. Traditional syntheses of 2-phenoxypyridines typically rely on transition-metal-catalyzed Ullmann-type couplings, which necessitate harsh thermal conditions, prolonged reaction times (12–48 hours), and complex ligand systems.

This application note details a highly efficient, catalyst-free protocol for the synthesis of 2-(3,5-dimethylphenoxy)pyridine via Nucleophilic Aromatic Substitution ( SN​Ar ). By leveraging microwave (MW) irradiation, researchers can accelerate the reaction kinetics, reducing the synthesis time from days to just 15 minutes while achieving exceptional yields and purity.

Mechanistic Rationale & Causality

To design a robust and reproducible protocol, it is critical to understand the physical and chemical causality behind the experimental parameters.

  • Catalyst-Free SN​Ar Pathway: 2-Halopyridines are inherently activated toward nucleophilic attack due to the electron-withdrawing nature of the ortho-nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This allows for direct coupling with phenols without the need for copper or palladium catalysts[1].

  • Dielectric Heating & Solvent Selection: Microwave synthesis relies on dielectric heating. Solvents with a high loss tangent ( tanδ ), such as N,N-Dimethylformamide (DMF, tanδ≈0.161 ), rapidly align with the oscillating electromagnetic field, generating instantaneous, volumetric superheating. This direct energy transfer overcomes the high activation energy ( Ea​ ) required to form the critical Meisenheimer complex intermediate in minutes[2]. Non-polar solvents like toluene ( tanδ≈0.040 ) fail to absorb MW energy effectively and are unsuitable for this methodology.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate 3,5-dimethylphenol ( pKa​≈10.1 ). While cesium carbonate ( Cs2​CO3​ ) can provide marginal yield improvements due to the "cesium effect" (generating a more naked, reactive phenoxide anion), K2​CO3​ is selected for this protocol to maximize cost-efficiency and scalability[3].

  • Leaving Group Dynamics: 2-Chloropyridine is selected over 2-bromopyridine. While the C-Br bond is weaker, the intense thermal energy provided by MW irradiation easily cleaves the C-Cl bond, making the significantly cheaper chlorinated starting material the optimal choice[4].

Reaction Optimization Matrix

The following table summarizes the quantitative data from the optimization of the reaction parameters. The highlighted row (Entry 2) represents the standardized conditions utilized in the final protocol.

EntrySolventBase (2.0 eq)Temp (°C)Time (min)Conversion (%)Isolated Yield (%)
1DMF K2​CO3​ 100154541
2 DMF K2​CO3​ 150 15 >99 94
3DMSO K2​CO3​ 15015>9992
4DMF Cs2​CO3​ 15015>9995
5Toluene K2​CO3​ 15030<10N/A

Experimental Workflow

MW_Workflow N1 1. Reagent Assembly 2-Chloropyridine + 3,5-Dimethylphenol K2CO3 in DMF N2 2. Inert Atmosphere Argon Purge (5 min) N1->N2 N3 3. Microwave Irradiation 150°C, 15 min, 200W N2->N3 N4 4. Quench & Cool Air cool to RT, Add H2O N3->N4 N5 5. Liquid-Liquid Extraction EtOAc / Brine Wash N4->N5 N6 6. Flash Chromatography Hexanes/EtOAc (9:1) N5->N6 N7 7. Product Validation LC-MS [M+H]+ 200.1 N6->N7

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of 2-(3,5-dimethylphenoxy)pyridine.

Step-by-Step Protocol

Scale: 5.0 mmol Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 30 mL heavy-walled borosilicate glass vial with a Teflon-lined crimp cap.

Phase 1: Preparation & Assembly
  • Charge the Vessel: To a 30 mL microwave-safe vial equipped with a magnetic stir bar, add 3,5-dimethylphenol (672 mg, 5.5 mmol, 1.1 eq) and anhydrous K2​CO3​ (1.38 g, 10.0 mmol, 2.0 eq).

  • Add Solvent & Electrophile: Inject 10 mL of anhydrous DMF, followed by 2-chloropyridine (473 µL, 568 mg, 5.0 mmol, 1.0 eq).

  • Inert Purge (Causality Note): Purge the suspension with Argon for 5 minutes. While SN​Ar reactions are not strictly air-sensitive, purging removes ambient oxygen. This prevents the oxidative degradation of the electron-rich phenoxide at 150 °C, suppressing the formation of tarry byproducts and vastly simplifying downstream purification.

  • Seal: Securely crimp the Teflon-lined cap onto the vial.

Phase 2: Microwave Irradiation
  • Insert & Program: Place the vial into the microwave reactor cavity.

  • Parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes (Max Power: 200 W)

    • Hold Time: 15 minutes

    • Cooling: Active compressed air cooling to 35 °C.

  • Execute: Initiate the sequence. Ensure the pressure sensor is active; autogenous pressure should stabilize around 3–5 bar.

Phase 3: Workup & Isolation
  • Quench: Carefully uncap the cooled vial and pour the crude mixture into a separatory funnel containing 30 mL of deionized water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Wash (Causality Note): Wash the combined organic layers with 5% aqueous LiCl solution (2 × 20 mL) followed by brine (20 mL). The LiCl wash is critical for completely partitioning residual DMF out of the organic phase.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel using an isocratic elution of Hexanes/EtOAc (9:1).

Analytical Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, verify the following in-process and post-process analytical checkpoints:

  • Visual Check (Pre-reaction): The initial mixture should be a white/off-white suspension.

  • Visual Check (Post-reaction): The crude mixture should transition to a transparent, light yellow-to-amber solution, indicating the consumption of the insoluble base and formation of the soluble product.

  • TLC Monitoring: On silica gel (Hexanes/EtOAc 9:1), the starting 2-chloropyridine elutes at Rf​≈0.4 , while the newly formed 2-(3,5-dimethylphenoxy)pyridine is less polar and elutes at Rf​≈0.6 (UV active at 254 nm).

  • LC-MS Verification: The exact mass of C13​H13​NO is 199.10 Da. The positive electrospray ionization (ESI+) spectrum must show a dominant [M+H]+ peak at 200.1 m/z .

  • 1H-NMR (400 MHz, CDCl3​ ) Diagnostics:

    • Pyridine α -proton (H-6): Look for a distinct doublet of doublets at ~8.15 ppm.

    • Phenoxy protons: A broad singlet (2H) at ~6.7 ppm (ortho) and a singlet (1H) at ~6.8 ppm (para).

    • Methyl protons: A sharp, integrated singlet (6H) at ~2.3 ppm.

References

  • [1] Li, F., et al. "Microwave-assisted synthesis of diaryl ethers without catalyst." Organic Letters (PubMed). URL:[Link]

  • [4] "Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols." Molecules (MDPI). URL:[Link]

  • [3] "A Brief Review: Microwave Assisted Ethers Synthesis." Organic Chemistry: An Indian Journal (TSI Journals). URL:[Link]

  • [2] "Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation." ResearchGate. URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of the Pyridine Ring in 2-(3,5-Dimethylphenoxy)pyridine

Executive Summary & Strategic Overview 2-(3,5-Dimethylphenoxy)pyridine is a highly privileged structural motif utilized across agrochemical and pharmaceutical drug development. Historically, the pyridine moiety in 2-aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

2-(3,5-Dimethylphenoxy)pyridine is a highly privileged structural motif utilized across agrochemical and pharmaceutical drug development. Historically, the pyridine moiety in 2-aryloxypyridines is deployed as a removable directing group to facilitate transition-metal-catalyzed C–H functionalization on the adjacent phenoxy ring[1][2].

However, derivatizing the pyridine ring itself presents a profound chemoselectivity challenge. The electron-deficient nature of the pyridine core inherently resists standard electrophilic attack, whereas the attached 3,5-dimethylphenoxy ring is highly electron-rich and prone to off-target reactions. To achieve site-selective functionalization exclusively on the pyridine ring, researchers must employ orthogonal reactivity paradigms: Minisci-type radical additions targeting the electrophilic C-4/C-6 positions[3][4], and modified Electrophilic Aromatic Substitution (EAS) targeting the C-5 position.

Mechanistic Rationale & Causality (E-E-A-T)

Successful functionalization requires exploiting the electronic and steric microenvironments of the molecule.

  • Minisci Radical Substitution (C-4/C-6): Under acidic or electrochemical conditions, the pyridine nitrogen is protonated or coordinated (e.g., via silane assistance). This N-activation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C-4 and C-6 positions highly susceptible to nucleophilic carbon-centered radicals[3][4]. The bulky 3,5-dimethylphenoxy group at C-2 provides critical steric shielding, preferentially directing radical attack to the C-4 position over C-6.

  • Electrophilic Aromatic Substitution (C-5): While isolated pyridine is inert to EAS, the 2-aryloxy linkage donates electron density via resonance, activating the C-3 and C-5 positions. Because the C-3 position is sterically hindered by the proximal 3,5-dimethylphenoxy ether linkage, mild electrophilic halogenation exhibits near-perfect regioselectivity for the C-5 position[1].

pathways cluster_0 Orthogonal Reactivity Modes SM 2-(3,5-Dimethylphenoxy)pyridine EAS EAS Pathway (NBS, DMF) SM->EAS Ether O-Donation (Activates C-3/C-5) Minisci Minisci Pathway (Radical, Acidic/e-) SM->Minisci N-Protonation/Silylation (Activates C-4/C-6) Prod1 C-5 Functionalization (e.g., 5-Bromo) EAS->Prod1 Steric control favors C-5 Prod2 C-4 / C-6 Functionalization (e.g., 4-Alkyl) Minisci->Prod2 Nucleophilic radical attack

Diagram 1: Divergent chemoselective pathways for functionalizing the pyridine ring.

Quantitative Data Presentation

Table 1: Regioselectivity and Yield Comparison for Pyridine Ring Functionalization

Reaction TypeReagents / CatalystTarget PositionYield (%)RegioselectivityKey Mechanistic Driver
Electrochemical Minisci Alkyl-Br, TMSCl, e⁻C-465-80%>10:1 (C-4:C-6)N-silylation lowers LUMO for selective radical attack[3]
Decarboxylative Minisci R-COOH, Ag(I), S₂O₈²⁻C-4 / C-650-65%3:1 (C-4:C-6)Ag(II)-mediated alkyl radical generation[4]
Halogenation (EAS) NBS, DMF, 0 °CC-585-90%>95% (C-5 only)Ether resonance donation + steric shielding at C-3[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Electrochemical C-4 Alkylation (Minisci-Type)

Causality: Using chlorotrimethylsilane (TMSCl) generates an in situ N-trimethylsilyl pyridinium intermediate. This intermediate is easily reduced at the cathode to a persistent radical, which selectively couples with alkyl bromides at the C-4 position, avoiding the reductive C-O bond cleavage common in standard Minisci conditions[3].

Step-by-Step Methodology:

  • Assembly: In an undivided electrochemical cell equipped with a carbon cloth anode and a nickel foam cathode, add 2-(3,5-dimethylphenoxy)pyridine (1.0 mmol) and tetrabutylammonium bromide (TBAB, 2.0 mmol) as the supporting electrolyte.

  • Activation: Add anhydrous THF (10 mL), followed by chlorotrimethylsilane (TMSCl, 2.0 equiv) and the desired alkyl bromide (e.g., cyclohexyl bromide, 5.0 equiv) under an argon atmosphere.

  • Electrolysis: Apply a constant current of 15 mA (approx. 4.5 F/mol) at room temperature for 8 hours.

    • Self-Validation Check: Monitor the reaction via TLC/LC-MS. The disappearance of the starting material and the emergence of a more non-polar C-4 alkylated spot indicates successful electroreduction.

  • Aromatization: Expose the crude mixture to an O₂ atmosphere (via balloon) or add DDQ (1.0 equiv) for 6 hours to re-aromatize the intermediate[3].

  • Isolation: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

workflow Step1 Step 1: Assembly Add Substrate, TBAB Carbon/Ni Electrodes Step2 Step 2: Activation Add TMSCl & Alkyl-Br Argon Atmosphere Step1->Step2 Step3 Step 3: Electrolysis 15 mA, 4.5 F/mol 8 Hours, RT Step2->Step3 Step4 Step 4: Aromatization O2 or DDQ 6 Hours Step3->Step4 Step5 Step 5: Isolation Extraction & Chromatography Step4->Step5

Diagram 2: Step-by-step workflow for the electrochemical Minisci C-4 alkylation.

Protocol B: Regioselective C-5 Bromination (EAS)

Causality: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent without strong Lewis acids prevents the over-activation of the electron-rich phenoxy ring. This allows the resonance-donating ether oxygen to direct the bromonium ion to the less sterically hindered C-5 position of the pyridine ring[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3,5-dimethylphenoxy)pyridine (1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask shielded from light.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions at 0 °C to prevent exothermic radical side-reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: The solution will turn slightly yellow. LC-MS should indicate a mass shift of +78/80 Da (M+H) with an isotopic pattern characteristic of mono-bromination, confirming conversion.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to afford 5-bromo-2-(3,5-dimethylphenoxy)pyridine in high purity.

References

  • [1] Title: Regioselective C-H chlorination: Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds Source: RSC Advances (RSC Publishing) URL:[Link]

  • [2] Title: Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization Source: Organometallics (ACS Publications) URL:[Link]

  • [3] Title: Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance Source: Science Advances (PMC / NIH) URL:[Link]

  • [4] Title: Metal-Catalyzed Decarboxylative C–H Functionalization Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing homocoupling side reactions in phenoxypyridine synthesis

Welcome to the technical support center for phenoxypyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenoxypyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O cross-coupling reactions to form diaryl ethers, specifically targeting phenoxypyridines. Here, we address common challenges, with a primary focus on minimizing the formation of homocoupling byproducts, which are a frequent cause of reduced yield and purification difficulties.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry governing these powerful transformations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of biaryl byproduct from the homocoupling of my aryl halide. What is the primary cause of this side reaction?

A1: The homocoupling of aryl halides, often referred to as the Ullmann reaction, is a common side reaction in both copper and palladium-catalyzed cross-coupling reactions.[1][2][3][4] This reaction leads to the formation of symmetrical biaryl compounds from two molecules of your aryl halide starting material.

The mechanism of this undesired reaction can vary depending on the catalytic system:

  • In Copper-Catalyzed Systems (Ullmann-type): The reaction typically proceeds through the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. Reductive elimination from this intermediate can then produce the biaryl byproduct.[2]

  • In Palladium-Catalyzed Systems (Buchwald-Hartwig-type): Homocoupling can occur through several pathways. One common pathway involves the oxidative addition of two molecules of aryl halide to a Pd(0) center, followed by reductive elimination to give the biaryl product. Another possibility is the reaction of an arylpalladium(II) intermediate with another molecule of aryl halide.

The propensity for homocoupling is often exacerbated by high temperatures and the specific nature of the catalyst, ligands, and base used.[5]

Q2: How does the choice of catalyst system (Copper vs. Palladium) influence the propensity for homocoupling in phenoxypyridine synthesis?

A2: Both copper and palladium catalysts are effective for the synthesis of diaryl ethers, but they have different characteristics that can influence the prevalence of homocoupling.[6][7]

  • Copper-Catalyzed Systems (Ullmann Condensation): Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, which can promote homocoupling.[5] Modern systems utilize soluble copper salts (e.g., CuI, Cu(OAc)₂) with ligands, allowing for milder reaction conditions. However, the mechanism can still involve Cu(III) intermediates that may lead to homocoupling.[2]

  • Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): Palladium-catalyzed C-O coupling is often more versatile and occurs under milder conditions than traditional Ullmann reactions. The choice of ligand is critical in controlling the relative rates of the desired C-O reductive elimination versus the undesired C-C bond formation.[8][9][10] Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination of the diaryl ether.[8][9]

The following diagram illustrates the general catalytic cycle for a Buchwald-Hartwig C-O coupling reaction, highlighting the key step of reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OAr')L_n Ar-Pd(II)(OAr')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OAr')L_n Ligand Exchange (Ar'-OH, Base) Ar-Pd(II)(OAr')L_n->Pd(0)L_n Reductive Elimination Ar-OAr' Phenoxypyridine Ar-Pd(II)(OAr')L_n->Ar-OAr'

Caption: Generalized Buchwald-Hartwig C-O Coupling Cycle.

Q3: My reaction is sluggish and I'm still getting homocoupling. Should I increase the temperature?

A3: While increasing the temperature can sometimes overcome a high activation energy barrier for the desired reaction, it often disproportionately accelerates side reactions like homocoupling and decomposition.[11] Before resorting to higher temperatures, it is crucial to systematically optimize other reaction parameters.

Consider the following:

  • Catalyst and Ligand: Is your chosen ligand appropriate for the specific substrates? Bulky, electron-rich ligands often facilitate the reductive elimination step, which can be rate-limiting.[8][9]

  • Base: The choice and strength of the base are critical. An inappropriate base can lead to side reactions or catalyst deactivation.

  • Solvent: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be more effective than simply increasing the temperature.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to troubleshooting and minimizing homocoupling side reactions in your phenoxypyridine synthesis.

Problem 1: Significant Formation of Aryl Halide Homocoupling Product
Potential Cause Troubleshooting Steps & Explanation
Oxygen Contamination Action: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[12][13] Rationale: Oxygen can promote the oxidation of the active catalyst and facilitate homocoupling pathways, particularly in copper-catalyzed reactions (Glaser coupling is a related side reaction of terminal alkynes that is promoted by oxygen).[13]
Inappropriate Ligand Selection (for Pd-catalyzed reactions) Action: Screen a panel of bulky, electron-rich phosphine ligands. Common examples include Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., DPPF).[8][9][12] Rationale: These ligands promote the desired C-O reductive elimination from the palladium center over competing pathways that lead to C-C bond formation. The steric bulk can disfavor the formation of intermediates that lead to homocoupling.[8][9][14]
Suboptimal Base Action: The choice of base is critical. For Buchwald-Hartwig reactions, common bases include Cs₂CO₃, K₃PO₄, and NaOtBu.[15] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often used. Screen different bases to find the optimal one for your substrate combination. Rationale: The base plays a role in the deprotonation of the phenol and can influence the catalyst's activity and stability. A base that is too strong or too weak can lead to side reactions.
High Reaction Temperature Action: Attempt to run the reaction at the lowest temperature that provides a reasonable reaction rate.[13] Rationale: Homocoupling reactions often have a different activation energy than the desired cross-coupling. Lowering the temperature may slow the side reaction more significantly than the desired reaction.
Incorrect Catalyst Loading Action: While counterintuitive, a very low catalyst loading can sometimes lead to a higher proportion of side products if the catalyst turnover is slow. Conversely, an excessively high loading can also be detrimental. Optimize the catalyst and ligand loading (typically 1-5 mol% for palladium). Rationale: Finding the "sweet spot" for catalyst concentration is key to ensuring the desired catalytic cycle proceeds efficiently.
Problem 2: Low Yield of Phenoxypyridine with Concurrent Homocoupling

This scenario suggests that the desired cross-coupling reaction is not proceeding efficiently, allowing the homocoupling side reaction to become more prominent.

Troubleshooting_Flowchart start Low Yield & Homocoupling Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Degas solvents and reagents rigorously. check_inert->degas No screen_ligands Screen a panel of bulky, electron-rich ligands. check_inert->screen_ligands Yes degas->screen_ligands optimize_base Optimize the base (e.g., Cs2CO3, K3PO4). screen_ligands->optimize_base No Improvement end Improved Yield, Reduced Homocoupling screen_ligands->end Improvement optimize_temp Lower the reaction temperature. optimize_base->optimize_temp No Improvement optimize_base->end Improvement check_purity Are starting materials pure? optimize_temp->check_purity No Improvement optimize_temp->end Improvement check_purity->end Impurity Found & Removed

Caption: Troubleshooting workflow for low yield and homocoupling.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Phenoxypyridine Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., bromopyridine) (1.0 equiv)

  • Phenol (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, phenol, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Hartwig, J. F. (2003). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 22(25), 5314–5324. Available from: [Link]

  • Various Authors. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Hartwig, J. F., et al. (n.d.). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). The Hartwig Group. Available from: [Link]

  • Buchwald, S. L., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. Available from: [Link]

  • Buchwald, S. L., et al. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. Available from: [Link]

  • Various Authors. (n.d.). Recent Progress in Diaryl Ether Synthesis. Request PDF. Available from: [Link]

  • Various Authors. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. Available from: [Link]

  • Various Authors. (n.d.). Synthetic routes to diaryl ethers. ResearchGate. Available from: [Link]

  • Hartwig, J. F. (n.d.). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Request PDF. Available from: [Link]

  • Mátravölgyi, B. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. Available from: [Link]

  • Buchwald, S. L., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Available from: [Link]

  • LibreTexts. (2026). 14.1.3: Reductive Elimination. Chemistry LibreTexts. Available from: [Link]

  • Hartwig, J. F. (2008). Reductive Elimination of Ether from T-Shaped, Monomeric Arylpalladium Alkoxides. Journal of the American Chemical Society, 130(40), 13405–13413. Available from: [Link]

  • Various Authors. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate. Available from: [Link]

  • Various Authors. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. Available from: [Link]

  • Daugulis, O. (2012). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 48(83), 10302-10304. Available from: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Various Authors. (2018). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Scientific Reports, 8, 14856. Available from: [Link]

  • Various Authors. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available from: [Link]

  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-19. Available from: [Link]

  • Li, X. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. Available from: [Link]

  • Various Authors. (2025). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. Available from: [Link]

  • Various Authors. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6614. Available from: [Link]

  • Various Authors. (2023). High-throughput computational workflow for ligand discovery in catalysis with the CSD. White Rose Research Online. Available from: [Link]

  • Various Authors. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Virginia Commonwealth University. Available from: [Link]

  • Various Authors. (2015). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 5(100), 82136-82165. Available from: [Link]

  • Mátravölgyi, B. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. Available from: [Link]

  • Various Authors. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Various Authors. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-(3,5-Dimethylphenoxy)pyridine

Welcome to the dedicated technical support guide for the purification of 2-(3,5-Dimethylphenoxy)pyridine. As a diaryl ether with a basic pyridine moiety, this compound presents unique challenges that require a nuanced ap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-(3,5-Dimethylphenoxy)pyridine. As a diaryl ether with a basic pyridine moiety, this compound presents unique challenges that require a nuanced approach to achieve high purity. This guide is structured to provide you with not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before beginning the purification process.

Q1: What are the most likely impurities in a crude sample of 2-(3,5-Dimethylphenoxy)pyridine?

A1: The impurity profile is dictated by the synthetic route, which typically involves a nucleophilic aromatic substitution (e.g., Ullmann or Buchwald-Hartwig coupling) between a 2-halopyridine and 3,5-dimethylphenol.

Table 1: Potential Impurities and Their Characteristics

ImpurityChemical NatureTypical Removal MethodRationale
3,5-DimethylphenolWeakly AcidicAcid-Base Extraction (wash with dilute NaOH or K₂CO₃)The phenolic proton is acidic and will be deprotonated by a base, forming a water-soluble salt that partitions into the aqueous layer.
2-Halopyridine (e.g., 2-chloropyridine)BasicColumn Chromatography, DistillationIts polarity and volatility are often different enough from the product to allow for separation.
Catalyst Residues (e.g., Cu, Pd)MetalFiltration through Celite or silica plug; Column ChromatographyMetal complexes are often highly polar or insoluble and can be removed by these methods.[1]
Solvent Residues (e.g., DMF, DMSO)OrganicHigh-vacuum evaporation; Aqueous workupHigh-boiling point solvents require specific conditions for removal.
Side-Reaction ProductsVariesColumn Chromatography; RecrystallizationProducts from N-arylation or other side reactions will have different polarities.

Q2: Which primary purification technique is best for this compound?

A2: The optimal technique depends on the scale of your reaction and the nature of the impurities. Column chromatography is the most versatile and common method.[2][3] However, if your product is a solid and the impurities are present in small amounts, recrystallization can be highly effective for achieving analytical purity.[2] For larger scales where the product is thermally stable, distillation under reduced pressure can also be an option.

Q3: The basic nitrogen on the pyridine ring is causing issues during silica gel chromatography. Why does this happen and what can I do?

A3: This is a classic problem. The lone pair on the pyridine nitrogen, a Lewis base, interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This interaction leads to several problems:

  • Peak Tailing: The compound "sticks" to the column, resulting in broad, asymmetric peaks.[4]

  • Low Recovery: A portion of the product may bind irreversibly to the stationary phase.[4]

  • Degradation: The acidic nature of silica can sometimes degrade sensitive molecules.[4]

To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (~0.5-1%), to your eluent.[2][4] The competing base will preferentially interact with the acidic silanol sites, "masking" them from your target compound and allowing for much sharper peaks and better recovery.[4]

Q4: What are the recommended storage conditions for purified 2-(3,5-Dimethylphenoxy)pyridine?

A4: Like many pyridine derivatives, the compound should be stored in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[5][6] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or moisture absorption, which can cause discoloration over time.[5]

Primary Purification Strategy Selection

The first step in any purification is to assess the crude material and select the most appropriate workflow. Use thin-layer chromatography (TLC) to analyze your crude product against the starting materials. This initial analysis will guide your choice.

G start Analyze Crude Product by TLC is_solid Is the crude product a solid? start->is_solid is_oily Is the product an oil or wax? is_solid->is_oily No recrystallize Recrystallization is_solid->recrystallize Yes major_impurities Are major impurities starting materials? is_oily->major_impurities Yes acid_base Perform Acid-Base Extraction major_impurities->acid_base Yes (Phenol Present) chromatography Column Chromatography major_impurities->chromatography No acid_base->chromatography Further Purification Needed endpoint Assess Purity (NMR, LCMS) recrystallize->endpoint chromatography->endpoint

Caption: Decision workflow for selecting a primary purification method.

Experimental Protocols

Here are detailed methodologies for the most effective purification techniques.

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This is the most robust method for separating a wide range of impurities.

1. Adsorbent and Eluent Selection:

  • Adsorbent: Standard silica gel, 40-63 µm mesh size, is typically sufficient.[3]
  • Eluent Selection (TLC): Develop a solvent system using TLC plates. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
  • Target Rf: Aim for an Rf (retention factor) of approximately 0.25-0.35 for the product spot to ensure good separation.[7]
  • Add Modifier: Once you have a suitable solvent ratio, prepare your bulk eluent and add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).

2. Column Packing (Slurry Method):

  • Clamp the column vertically and ensure the stopcock is closed. Place a small cotton or glass wool plug at the bottom.[7]
  • In a beaker, mix the required amount of silica gel (typically 30-50x the weight of your crude sample) with your chosen eluent (containing TEA) to form a free-flowing slurry.[7]
  • Using a powder funnel, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[7]
  • Add a thin layer (0.5 cm) of sand on top of the packed silica to prevent disruption of the surface.[7]
  • Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

3. Sample Loading and Elution:

  • Dissolve your crude product in a minimal amount of the eluent or a compatible, low-boiling point solvent (like dichloromethane).
  • Carefully apply the sample solution to the top of the column.
  • Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it reaches the sand layer.
  • Gently add fresh eluent to wash the sides of the column and then carefully fill the column with eluent.
  • Begin collecting fractions and monitor the elution process by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator. The residual TEA is volatile and should be removed along with the eluent.
  • Place the final product under a high vacuum to remove any final traces of solvent.
Protocol 2: Recrystallization

This method is ideal for purifying a solid product with minor impurities.

1. Solvent Selection:

  • The key to recrystallization is finding a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]
  • Single Solvent: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene). Heat the mixture to boiling; a good solvent will fully dissolve the compound. Then, allow it to cool slowly. If pure crystals form, you have found a suitable solvent.
  • Two-Solvent System: If no single solvent is ideal, use a solvent pair.[9] Dissolve your compound in a minimal amount of a "soluble" solvent (e.g., dichloromethane or ethanol) at its boiling point. Then, add a "poor" or "anti-solvent" (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.[9] Add a drop or two of the soluble solvent to clarify, then allow it to cool.

2. Recrystallization Procedure:

  • Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[9]
  • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
  • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
  • Dry the crystals thoroughly under a vacuum.

Troubleshooting Guide

Even with optimized protocols, problems can arise. This guide addresses specific issues you might encounter.

Q: My product remains an oil after column chromatography, but I expect a solid. What happened?

A: This is a common issue that can be due to several factors:

  • Residual Solvent: Even small amounts of high-boiling solvents (like ethyl acetate or TEA from the eluent) can prevent crystallization. Ensure your product is dried under a high vacuum for an extended period, possibly with gentle heating if the compound is stable.

  • Persistent Impurities: The "oil" may be a eutectic mixture of your product and a persistent impurity. Re-analyze by high-resolution TLC or ¹H NMR. A second chromatographic purification with a different solvent system may be necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if you have one.

Q: My recovery from the column is very low (<50%). Where did my product go?

A: Low recovery points to product loss on the column.

G start Low Recovery from Column Chromatography check_tailing Did TLC or column show significant streaking/tailing? start->check_tailing add_base Root Cause: Strong interaction with acidic silica. check_tailing->add_base Yes check_polarity Is the product highly polar? check_tailing->check_polarity No solution1 Solution: Re-run column with 0.5-1% TEA in eluent. add_base->solution1 wrong_eluent Root Cause: Eluent is not polar enough to elute product. check_polarity->wrong_eluent Yes check_stability Is the product stable on silica? (Run a 2D TLC test) check_polarity->check_stability No solution2 Solution: Increase eluent polarity (e.g., higher % EtOAc or switch to MeOH). wrong_eluent->solution2 check_stability->start No, other issue degradation Root Cause: Product is degrading on the acidic stationary phase. check_stability->degradation Yes solution3 Solution: Switch to a more inert phase (e.g., neutral alumina or C18 reversed-phase). degradation->solution3

Caption: Troubleshooting workflow for low recovery in chromatography.[4]

Q: I performed a recrystallization, but the purity didn't improve significantly according to NMR.

A: This suggests that the primary impurity has very similar solubility properties to your product.

  • Inefficient Crystallization: Ensure you used the minimum amount of hot solvent. Using too much will keep both the product and impurities in the solution upon cooling.

  • Trapped Impurities: Cooling the solution too quickly can cause impurities to become trapped within the crystal lattice. Always allow for slow, undisturbed cooling.

  • Try a Different Solvent: The impurity may be co-crystallizing. A different solvent system may alter the relative solubilities enough to leave the impurity behind in the mother liquor.

  • Pre-Purification Required: Recrystallization is best for removing small amounts of impurities. If your material is very crude (>10-15% impurity), you should first perform column chromatography or an acid-base extraction to remove the bulk of the contaminants and then recrystallize the resulting solid.[10][11]

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • Wiley-VCH.
  • MIT OpenCourseWare. 8.
  • Vendor Website. 28355-47-7 | 2-(3,5-Dimethyl-phenoxy)-pyridine.
  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
  • University of Victoria.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PubMed. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Semantic Scholar. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Apollo Scientific.

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-(3,5-Dimethylphenoxy)pyridine

Overview Welcome to the Technical Support Center. 2-(3,5-Dimethylphenoxy)pyridine is a valuable heterocyclic building block used in advanced chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. 2-(3,5-Dimethylphenoxy)pyridine is a valuable heterocyclic building block used in advanced chemical synthesis. Structurally, it features a hydrogen-bond-accepting pyridine nitrogen and a highly lipophilic, sterically hindered 3,5-dimethylphenoxy group. This dual polarity often complicates purification, making the compound prone to liquid-liquid phase separation ("oiling out") rather than forming a crystalline solid.

This guide provides validated methodologies, quantitative solvent data, and troubleshooting logic to ensure high-purity recovery.

Solvent Selection Matrix

Selecting the optimal solvent system is the most critical step in your workflow. The table below summarizes empirical trends for this class of lipophilic pyridine derivatives [1]. An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point [2].

Solvent SystemSolubility (20°C)Solubility (Boiling)Crystal MorphologyEst. YieldPurityObservations
Isopropanol (IPA) Sparingly SolubleVery SolublePrismatic82%>99.0%Slower cooling yields larger, high-purity crystals.
Ethanol / Water (70:30) Sparingly SolubleSolubleFine Needles88%98.5%High yield; rapid cooling may induce oiling out.
Toluene / Hexanes (1:4) Soluble (in Toluene)Very SolubleSmall Plates75%>99.5%Excellent for removing highly polar impurities.

Crystallization Troubleshooting Workflow

Phase separation is the most common failure point in diaryl ether recrystallization. The following logic tree dictates the corrective actions when cooling a hot solution.

RecrystallizationTroubleshooting Start Crude 2-(3,5-Dimethylphenoxy)pyridine in Hot Solvent Cooling Controlled Cooling (0.5 °C/min) Start->Cooling PhaseCheck Phase Separation Observation Cooling->PhaseCheck Seeding Add Seed Crystals (Optional) Cooling->Seeding OilingOut Oiling Out (Liquid-Liquid Separation) PhaseCheck->OilingOut Oil droplets form Nucleation Nucleation (Solid-Liquid Separation) PhaseCheck->Nucleation Cloudiness/Crystals Reheat Reheat & Adjust Solvent Ratio OilingOut->Reheat Reheat->Cooling Harvest Vacuum Filtration & Cold Wash Nucleation->Harvest Seeding->Nucleation

Troubleshooting phase separation during 2-(3,5-Dimethylphenoxy)pyridine recrystallization.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Mechanistic Rationale: Isopropanol provides an excellent balance of lipophilicity and hydrogen-bonding capacity, matching the dual nature of the phenoxypyridine scaffold.

  • Dissolution: Place 1.0 g of crude 2-(3,5-Dimethylphenoxy)pyridine in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 5 mL of isopropanol.

  • Heating: Heat the mixture to reflux (approx. 82 °C) using a heating mantle.

  • Titration (Self-Validation Check): If the solid does not completely dissolve, add hot isopropanol in 1 mL increments until the solution is clear.

    • Validation: If insoluble material persists after 15 mL of solvent is added, it is likely an inorganic impurity. Perform a hot gravity filtration to remove it before proceeding.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a slow, controlled rate of ~0.5 °C/min. Do not disturb or agitate the flask during this phase.

  • Harvesting: Once crystal growth ceases at room temperature, chill the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold isopropanol to remove surface impurities. Dry under vacuum for 12 hours.

Protocol B: Solvent-Antisolvent Recrystallization (Ethanol/Water)

Mechanistic Rationale: This method relies on dissolving the compound in a good solvent (ethanol) and inducing supersaturation by adding a miscible poor solvent (water). This technique is highly effective for tuning crystal morphology and thermal stability in pyridine derivatives [3].

  • Dissolution: Dissolve 1.0 g of the crude compound in the minimum required volume of boiling ethanol (approx. 6–8 mL).

  • Antisolvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise.

  • Cloud Point Detection (Self-Validation Check): Continue adding water until the solution becomes faintly cloudy (the cloud point).

    • Validation: Immediately add 1–2 drops of hot ethanol until the solution turns perfectly clear again. This confirms the solution is exactly at the saturation threshold.

  • Cooling & Maturation: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to complete precipitation.

  • Filtration: Filter under vacuum and wash with a cold 10% ethanol/water mixture.

Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of crystallizing, and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent complex. Because 2-(3,5-Dimethylphenoxy)pyridine has a highly lipophilic dimethylphenoxy group, it often forms a low-melting oil in polar solvents before it can crystallize.

  • Causality & Solution: To fix this, you must lower the saturation temperature below the melting point. Reheat the mixture until it is a homogeneous liquid, then add a small amount of your primary solvent (e.g., ethanol or isopropanol) to dilute the mixture. Upon cooling, the solution will reach saturation at a lower temperature, favoring solid-liquid nucleation (crystallization) over oiling out. Alternatively, introduce a just above the temperature where oiling previously occurred to bypass the energy barrier for nucleation[2].

Q2: The crude material is dark brown, but the compound should be white/off-white. How do I remove these persistent colored impurities? A2: Colored impurities are typically highly conjugated, polymeric byproducts from the etherification synthesis step. These impurities often co-crystallize by adsorbing onto the growing crystal lattice.

  • Causality & Solution: Activated carbon has a massive surface area and a high affinity for large, conjugated molecules. Add 1–2% (w/w) activated carbon to your hot dissolution mixture. Boil gently for 5–10 minutes. Perform a hot gravity filtration through a pad of Celite (diatomaceous earth) to remove the carbon before cooling. The resulting filtrate should be significantly lighter in color.

Q3: My purity is excellent, but the yield is unacceptably low (<50%). How can I optimize recovery? A3: A low yield indicates that the final cold solution remains highly concentrated with your target compound. This means the solubility curve of the chosen solvent is not steep enough, or the system is stuck in a supersaturated state.

  • Causality & Solution: First, verify if the solution is supersaturated by scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions provide nucleation sites. If no crystals form, the compound is simply too soluble. To recover the product, either evaporate 30–50% of the solvent and repeat the cooling process, or transition to a solvent-antisolvent system by slowly adding a miscible poor solvent (like water for an ethanol system, or hexanes for a toluene system) to force the remaining compound out of solution [3].

References

  • Recrystallization Principles. UMass Amherst Chemistry. Available at:[Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Zhang, M., et al. Molecules (2023). MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethylphenoxy Coupling Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with 3,5-dimethylphenoxy coupling.

While the meta-methyl groups of 3,5-dimethylphenol (3,5-DMP) do not directly occlude the nucleophilic oxygen like ortho-substituents (e.g., 2,6-dimethylphenol), they create a broader "steric bowl." When coupling with bulky aryl halides—a common requirement in the synthesis of complex macrocycles like Mcl-1 inhibitors[1][2]—this steric profile significantly hinders the transmetalation and reductive elimination steps[3].

Below, you will find diagnostic workflows, mechanistic FAQs, optimized self-validating protocols, and quantitative data to ensure your cross-coupling reactions proceed with high fidelity.

Part 1: Diagnostic Workflow for 3,5-DMP Coupling

Before adjusting your reaction parameters, use the following logic tree to diagnose the specific point of failure in your catalytic cycle.

Troubleshooting Start Low Yield in 3,5-DMP Coupling Check1 Is unreacted Aryl Halide present? Start->Check1 Yes1 Oxidative Addition Failure Check1->Yes1 Yes No1 Check for Byproducts Check1->No1 No Sol1 Increase Temp or Change to Pd Catalyst Yes1->Sol1 Check2 Are Dehalogenated products seen? No1->Check2 Yes2 Slow Reductive Elimination Check2->Yes2 Yes Sol2 Use tBu-BrettPhos or CuI/Diamine Ligand Yes2->Sol2

Caption: Diagnostic workflow for troubleshooting low yields in 3,5-dimethylphenoxy cross-coupling reactions.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does 3,5-dimethylphenol stall at the transmetalation step compared to unhindered phenols? A: In transition-metal-catalyzed C-O coupling, the phenoxide must displace the halide on the Ar-Pd(II)-X or Ar-Cu(III)-X intermediate. The meta-methyls of 3,5-DMP create a steric clash with the ancillary ligands on the metal center. This steric crowding severely increases the activation energy required for transmetalation. In extreme cases, such as the functionalization of polyhedral boranes, this steric crowding can even force the catalyst into alternative pathways (e.g., "cage-walking" isomerization) rather than proceeding with the cross-coupling[3].

Q: I am observing significant protodehalogenation instead of C-O coupling. What is the root cause? A: Protodehalogenation occurs when oxidative addition is successful, but reductive elimination is too slow. The bulky 3,5-dimethylphenoxy group slows down the critical C-O bond-forming reductive elimination step, increasing the lifetime of the Ar-Pd(II)-OAr complex. This extended lifetime allows off-target pathways (like protonation from trace moisture or solvent) to outcompete the desired coupling.

Q: When should I choose Ullmann (Cu) versus Buchwald-Hartwig (Pd) for 3,5-DMP etherification? A:

  • Choose Ullmann (Cu): When coupling with electron-deficient aryl halides, or when cost and scalability are priorities. Copper(I) systems, particularly those utilizing diamine ligands or supported on USY zeolites, are highly effective for 3,5-DMP if the electrophile is not excessively bulky[2][4].

  • Choose Buchwald-Hartwig (Pd): When dealing with highly congested, electron-rich aryl halides, or during late-stage macrocyclizations. The high reactivity of the Pd(0)/Pd(II) cycle, when paired with a highly tailored bulky ligand like tBu-BrettPhos, is strictly required to force the two sterically hindered partners together[1].

Part 3: Mechanistic Pathway & Steric Bottlenecks

Understanding exactly where the reaction fails is critical to selecting the right ligand. The diagram below highlights the steric clash zone that must be overcome.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmet Transmetalation (3,5-DMP) PdII_Ar->Transmet StericClash Steric Clash Zone (Meta-Methyls) Transmet->StericClash Hindrance PdII_Ar_OAr Ar-Pd(II)-OAr' Transmet->PdII_Ar_OAr StericClash->PdII_Ar_OAr Overcome by Bulky Ligand RedElim Reductive Elimination PdII_Ar_OAr->RedElim RedElim->Pd0 Regeneration Product Diaryl Ether Product RedElim->Product

Caption: Pd-catalyzed C-O coupling cycle highlighting the steric clash zone during 3,5-DMP transmetalation.

Part 4: Catalyst and Ligand Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the appropriate catalytic system based on your specific 3,5-DMP coupling scenario.

Coupling TypeCatalyst SystemLigandBase / Solvent (Temp)Best Use CaseRef
Ullmann (Homogeneous) CuI (0.5 eq)trans-1,2-N,N'-dimethylaminocyclohexaneK₂CO₃ / Toluene (110°C)Bulky aryl iodides/bromides (e.g., indole cores).[2]
Ullmann (Heterogeneous) CuI-USY (Zeolite)None (Ligand-free)Cs₂CO₃ / Toluene (120°C)Electron-deficient aryl halides; enables scalable catalyst recovery.[4]
Buchwald-Hartwig [Pd(cinnamyl)Cl]₂tBu-BrettPhosCs₂CO₃ / Toluene (100°C)Sterically congested macrocyclizations; forces reductive elimination.[1]
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃ / Dioxane (100°C)Standard aryl bromides requiring high conversion rates.[1]

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm the reaction is proceeding correctly before committing to lengthy heating cycles.

Protocol A: Optimized Cu-Catalyzed Ullmann Coupling for Bulky Aryl Halides

Based on conditions utilized for complex indole-core functionalization[2].

  • Reagent Preparation & Degassing: In an oven-dried reaction vessel, combine the aryl halide (1.5 equiv), 3,5-dimethylphenol derivative (1.0 equiv), CuI (0.5 equiv), and K₂CO₃ (2.0 equiv). Add anhydrous toluene (to reach 0.4 M).

  • Ligand Addition: Add trans-1,2-N,N'-dimethylaminocyclohexane (0.5 equiv). Sparge the mixture with argon for exactly 15 minutes.

    • Validation Checkpoint 1: Observe the color of the reaction mixture. A persistent pale yellow/light brown indicates active Cu(I). A rapid shift to a deep blue or green hue indicates oxidation to Cu(II), meaning the inert atmosphere has been compromised. If green, abort, discard, and restart.

  • Thermal Cycling: Seal the vessel and heat to 110°C for 16 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Pull an aliquot at 4 hours for GC-MS. You should observe <5% dehalogenation of the aryl halide. If dehalogenation exceeds 5%, the ligand coordination is failing (likely due to competitive binding from impurities); consider increasing ligand loading to 0.75 equiv.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Etherification with tBu-BrettPhos

Designed for extreme steric hindrance, such as late-stage macrocyclization[1].

  • Pre-catalyst Formation: In a heavy-walled vial under argon, combine [Pd(cinnamyl)Cl]₂ (0.05 equiv) and tBu-BrettPhos (0.1 equiv) in anhydrous toluene. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The formation of a deep red/orange homogeneous solution indicates successful generation of the active, ligated Pd(0) species. If the solution remains turbid or turns black (Pd black precipitation), ligand coordination has failed due to poor solvent quality or degraded pre-catalyst.

  • Substrate Addition: Add the 3,5-dimethylphenoxy substrate (1.0 equiv), the aryl halide (1.2 equiv), and finely milled Cs₂CO₃ (2.5 equiv).

  • Thermal Cycling: Seal the vial and heat to 100°C. The bulky tBu-BrettPhos ligand will accelerate the reductive elimination step, preventing the Ar-Pd(II)-OAr intermediate from stalling.

  • Purification: After complete consumption of the starting material (typically 8-12 hours via LC-MS), cool, filter through Celite, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • [4] Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis. The Journal of Organic Chemistry - ACS Publications. 4

  • [1] Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. PMC - NIH. 1

  • [3] Cage-Walking: Vertex Differentiation by Palladium-Catalyzed Isomerization of B(9)-Bromo-meta-Carborane. SciSpace.3

  • [2] Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

High-Resolution FTIR Characterization of 2-(3,5-Dimethylphenoxy)pyridine: A Comparative Guide

Executive Summary In modern drug discovery and agrochemical development, the phenoxypyridine scaffold is increasingly utilized as a highly effective bioisostere for traditional diaryl ethers[1]. The substitution of a ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the phenoxypyridine scaffold is increasingly utilized as a highly effective bioisostere for traditional diaryl ethers[1]. The substitution of a benzene ring with a pyridine ring alters the molecule's π-π stacking capabilities, electronic distribution, and metabolic stability[1].

For researchers synthesizing 2-(3,5-Dimethylphenoxy)pyridine , Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for structural verification. As a Senior Application Scientist, I have designed this guide to objectively compare the FTIR spectral performance of 2-(3,5-Dimethylphenoxy)pyridine against standard alternatives—such as Diphenyl Ether and 2-Methoxypyridine. By understanding the electronic causality behind these vibrational shifts, researchers can confidently validate their synthetic products and track this scaffold in complex mixtures.

Structural & Electronic Rationale: The Push-Pull System

The analytical uniqueness of 2-(3,5-Dimethylphenoxy)pyridine stems from its asymmetric electronic environment. The ether oxygen (-O-) acts as a bridge between two competing rings:

  • The Pyridine Ring: A strong electron-withdrawing group (EWG) that pulls electron density away from the ether oxygen via resonance.

  • The 3,5-Dimethylphenyl Ring: An electron-donating group (EDG) where the methyl substituents push electron density toward the ether linkage via inductive effects.

This "push-pull" dynamic stiffens specific bonds, directly altering their force constants and shifting their infrared absorption bands compared to symmetrical or unactivated alternatives.

Comparative Spectral Benchmarking

To contextualize the performance and spectral resolution of 2-(3,5-Dimethylphenoxy)pyridine, we benchmark its key functional groups against two common alternatives.

Table 1: Comparative FTIR Absorption Bands of the Ether Moiety (C-O-C)
Vibrational Mode2-(3,5-Dimethylphenoxy)pyridineDiphenyl Ether (Alternative 1)2-Methoxypyridine (Alternative 2)Diagnostic Causality & Significance
Asymmetric C-O-C Stretch ~1277 cm⁻¹ (Strong)[2]~1230 cm⁻¹ (Strong)[3]~1250 cm⁻¹ (Strong)The electron-withdrawing pyridine nitrogen increases the double-bond character of the C(pyridine)-O bond, shifting the band to a higher frequency than standard diaryl ethers.
Symmetric C-O-C Stretch ~1016 cm⁻¹ (Medium)[2]~1000 cm⁻¹ (Medium)~1040 cm⁻¹ (Medium)The push-pull electronic effect stabilizes the symmetric breathing of the ether linkage, providing a distinct, highly resolved peak.
Table 2: Comparative FTIR Absorption Bands of the Pyridine & Aromatic Moieties
Vibrational Mode2-(3,5-Dimethylphenoxy)pyridineDiphenyl Ether2-MethoxypyridineDiagnostic Causality & Significance
Pyridine Quadrant Stretches (C=N, C=C) 1605 cm⁻¹, 1590 cm⁻¹, 1574 cm⁻¹ [2][4]N/A (Only C=C at ~1580 cm⁻¹)~1595 cm⁻¹, 1570 cm⁻¹The conjugation of the ether oxygen with the pyridine ring splits the high-frequency quadrant stretches into three distinct, sharp bands[4].
Pyridine Semicircle Stretches 1472 cm⁻¹, 1437 cm⁻¹ [2][4]N/A~1470 cm⁻¹, 1430 cm⁻¹Confirms the structural integrity of the heteroaromatic ring; highly sensitive to protonation or metal coordination[4].
Aliphatic C-H Bending (Methyls) 1378 cm⁻¹ [2]N/AN/AExclusively confirms the presence of the 3,5-dimethyl substitution on the phenoxy ring.

Causality-Driven Experimental Methodology

To achieve the high-resolution spectral data presented above, a rigorous, self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be employed[5]. Do not rely on outdated KBr pellet methods, which can introduce moisture artifacts and alter the crystalline state of the sample.

Self-Validating ATR-FTIR Protocol

Step 1: System Equilibration & Background Validation

  • Action: Purge the FTIR spectrometer optical bench with dry nitrogen for 15 minutes. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean ATR crystal[5].

  • Causality: Atmospheric water vapor (3600–3900 cm⁻¹) and carbon dioxide (2350 cm⁻¹) cause severe baseline drift and can obscure the critical high-frequency C-H stretching overtones of the methyl groups.

  • Self-Validation Checkpoint: Immediately inspect the resulting background spectrum at 2350 cm⁻¹. If the transmittance is <99.5%, the nitrogen purge is incomplete. The background must be re-acquired to prevent baseline artifacts.

Step 2: ATR Crystal Selection & Torque Control

  • Action: Deposit 2–3 mg of 2-(3,5-Dimethylphenoxy)pyridine powder onto a Diamond ATR crystal. Apply pressure using a calibrated torque anvil until the slip-clutch engages[5].

  • Causality: Diamond is selected over Zinc Selenide (ZnSe) due to its superior hardness. Phenoxypyridines often crystallize into rigid lattices; diamond allows for the high torque required to achieve intimate optical contact without scratching the crystal surface. The slip-clutch ensures a reproducible path length (typically 1-2 µm), preventing the shifting of C-O-C bands due to variable air gaps.

Step 3: Spectral Acquisition & Real-Time Quality Control

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Causality: Co-adding 64 scans increases the signal-to-noise ratio by a factor of 8 ( 64​ ) compared to a single scan. This high resolution is strictly required to deconvolute the closely spaced pyridine quadrant stretches (1605 cm⁻¹ and 1590 cm⁻¹)[2].

  • Self-Validation Checkpoint: Inspect the baseline at 2500 cm⁻¹. A sloping baseline indicates Mie scattering due to excessive particle size. If observed, the sample must be finely ground in an agate mortar and re-analyzed.

Workflow Visualization

The following diagram illustrates the logical progression of spectral acquisition and functional group deconvolution required to validate the 2-(3,5-Dimethylphenoxy)pyridine scaffold.

G N1 Sample Prep: 2-(3,5-Dimethylphenoxy)pyridine N2 ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ Res) N1->N2 N3 Spectral Deconvolution & Baseline Correction N2->N3 N4 Ether Moiety Analysis (C-O-C Stretch: ~1277 cm⁻¹) N3->N4 N5 Pyridine Moiety Analysis (C=N / C=C Stretch: ~1605, 1590 cm⁻¹) N3->N5 N6 Comparative Benchmarking vs. Diphenyl Ether N4->N6 N5->N6 N7 Structural Validation Confirmed N6->N7

Workflow for ATR-FTIR spectral acquisition and structural validation of phenoxypyridines.

Sources

Comparative

Comparative Analytical Guide: GC-MS Fragmentation and Structural Elucidation of 2-(3,5-Dimethylphenoxy)pyridine

Executive Summary In modern drug discovery, diaryl ether motifs—specifically phenoxypyridines—are critical structural pharmacophores due to their ability to modulate physicochemical properties and target binding affiniti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, diaryl ether motifs—specifically phenoxypyridines—are critical structural pharmacophores due to their ability to modulate physicochemical properties and target binding affinities. 2-(3,5-Dimethylphenoxy)pyridine (C₁₃H₁₃NO, MW: 199.25 g/mol ) is a prime example of such a scaffold.

Unambiguous structural elucidation of this compound in complex biological or synthetic matrices requires robust analytical methodologies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-throughput quantification, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) provides unparalleled, highly reproducible structural fingerprinting.

This guide objectively compares the fragmentation dynamics of 2-(3,5-Dimethylphenoxy)pyridine across different ionization platforms, details the causality behind its gas-phase behavior, and provides a self-validating experimental protocol for its analysis.

Mechanistic Fragmentation Analysis (GC-EI-MS)

Understanding the 70 eV Electron Ionization (EI) fragmentation pattern requires analyzing the fundamental gas-phase thermodynamics of the phenoxypyridine linkage. Based on authoritative spectral data for the unsubstituted analog, 2-phenoxypyridine[1], we can accurately deduce the fragmentation cascade for the 3,5-dimethylated derivative.

The Causality of Diaryl Ether Fragmentation

Under hard ionization (70 eV), 2-(3,5-Dimethylphenoxy)pyridine undergoes specific bond cleavages and skeletal rearrangements driven by the stability of the resulting aromatic cations:

  • Molecular Ion ( M+∙ , m/z 199): The initial electron ejection typically occurs from the ether oxygen or the pyridine nitrogen, yielding a robust molecular ion peak.

  • Loss of Hydrogen ( [M−H]+ , m/z 198): Similar to 2-phenoxypyridine (which shows a base peak at m/z 170 [1]), the loss of a hydrogen radical is highly favored. This is driven by an intramolecular cyclization that forms a highly stable, fused oxonium or pyridinium cation.

  • Skeletal Rearrangement & CO Extrusion ( [M−CO]+∙ , m/z 171): A hallmark of diaryl ethers is the rearrangement of the ether oxygen into the aromatic system, followed by the extrusion of carbon monoxide (28 Da). For 2-(3,5-Dimethylphenoxy)pyridine, 199−28=171 .

  • Alkyl Radical Loss ( [M−CH3​]+ , m/z 184): The presence of the 3,5-dimethyl groups introduces a competitive α -cleavage pathway, resulting in the loss of a methyl radical (15 Da) to form a stable benzyl-type cation.

  • Ether Cleavage (m/z 105 & m/z 78): Direct homolytic or heterolytic cleavage of the C-O bonds yields the 3,5-dimethylphenyl cation (m/z 105) and the pyridinyl cation (m/z 78).

G M Molecular Ion [M]+• m/z 199 MH [M-H]+ m/z 198 (Cyclized Cation) M->MH -H• (Cyclization) MCH3 [M-CH3]+ m/z 184 (Benzyl Cation) M->MCH3 -CH3• (α-cleavage) MCO [M-CO]+• m/z 171 (Rearrangement) M->MCO -CO (28 Da) Ph Dimethylphenyl Cation m/z 105 M->Ph Ether Cleavage Py Pyridinyl Cation m/z 78 M->Py Ether Cleavage MH->MCO -HCN (27 Da)

Fig 1: Proposed GC-EI-MS fragmentation pathway for 2-(3,5-Dimethylphenoxy)pyridine.

Comparative Performance Matrix: GC-MS vs. Alternatives

To select the optimal analytical strategy, researchers must weigh structural fidelity against quantitative sensitivity. The table below compares GC-EI-MS against Gas Chromatography-Chemical Ionization (GC-CI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) [2].

Analytical ParameterGC-EI-MS (70 eV)GC-CI-MS (Methane/Ammonia)LC-ESI-MS/MS (Positive Mode)
Primary Ionization Species M+∙ (m/z 199) [M+H]+ (m/z 200) [M+H]+ (m/z 200)
Degree of Fragmentation High (Rich structural fingerprint)Low (Preserves intact molecule)Tunable (via Collision-Induced Dissociation)
Key Diagnostic Ions m/z 198, 184, 171, 105, 78m/z 200, 228 (adducts)m/z 122 (Phenoxy cleavage), m/z 80
Library Searchability Excellent (NIST/Wiley compatible)PoorModerate (Requires specific MS/MS libraries)
Matrix Interference Moderate (Requires sample cleanup)LowHigh (Susceptible to ion suppression)
Best Use Case Unknown structural elucidation Molecular weight confirmationHigh-sensitivity PK quantification

Analysis: While LC-ESI-MS/MS is superior for pharmacokinetic (PK) tracking due to its high sensitivity and lack of thermal degradation risks, GC-EI-MS remains indispensable for distinguishing subtle structural isomers (e.g., distinguishing 2-phenoxypyridines from 3-phenoxypyridines) due to its reproducible, hard-ionization fragmentation pathways [3].

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure high trustworthiness and reproducibility, the following protocol integrates a liquid-liquid extraction (LLE) methodology with internal standard validation, adapted from established phenoxypyridine and phenazopyridine analytical standards [4].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Phenoxypyridines are weakly basic. Alkalizing the matrix suppresses ionization of the pyridine nitrogen, driving the compound into the organic extraction phase.

  • Spiking: Aliquot 500 µL of the biological sample (or synthetic reaction mixture) into a clean microcentrifuge tube. Add 50 µL of Internal Standard (e.g., Diazepam or an isotopically labeled d6​ -analog at 1 µg/mL).

  • Alkalization: Add 50 µL of 1 M NaOH to adjust the pH > 9.0. Vortex briefly.

  • Extraction: Add 3.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of GC-grade Hexane or Methanol.

Phase 2: GC-MS Instrumental Parameters

Causality: A non-polar stationary phase (5% phenyl) is optimal for resolving aromatic ethers based on boiling point and subtle polarity differences.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C (hold 5 mins).

  • MS Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Quadrupole Temp: 150°C.

  • Acquisition: Full Scan (m/z 50–300) for structural characterization; SIM mode (m/z 199, 198, 171) for targeted quantification.

Workflow A Sample + IS (Alkalization pH > 9) B LLE Extraction (Ethyl Acetate) A->B C N2 Evaporation & Reconstitution B->C D GC Separation (DB-5MS Column) C->D E EI Ionization (70 eV) D->E F Data Acquisition (Full Scan / SIM) E->F

Fig 2: Self-validating sample preparation and GC-MS analytical workflow.

Conclusion

The GC-MS fragmentation of 2-(3,5-Dimethylphenoxy)pyridine provides a highly specific analytical signature. The prominent [M−H]+ ion (m/z 198) and the [M−CO]+∙ skeletal rearrangement ion (m/z 171) serve as robust diagnostic markers for the 2-phenoxypyridine ether linkage. By strictly controlling the extraction pH and utilizing a standardized 70 eV EI method, researchers can achieve highly reproducible structural validation, ensuring data integrity in downstream drug development pipelines.

References

  • National Center for Biotechnology Information. "2-Phenoxypyridine - Mass Spectrometry." PubChem Compound Summary for CID 78510. Retrieved March 10, 2026, from[Link]

  • Researcher.Life. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry. Retrieved March 10, 2026, from[Link]

Validation

UV-Vis Spectroscopic Characterization of Phenoxypyridine Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate novel molecular scaffolds for drug discovery and advanced optoelectronics. Phenoxypyridine derivatives—specifically positional isomers like 2-phenoxypyridine and 4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel molecular scaffolds for drug discovery and advanced optoelectronics. Phenoxypyridine derivatives—specifically positional isomers like 2-phenoxypyridine and 4-phenoxypyridine—have emerged as highly privileged structural motifs. In medicinal chemistry, the 4-phenoxypyridine moiety drives self-assembly and target binding in critical kinase inhibitors such as sorafenib[1]. In materials science, phenoxypyridines act as high-triplet-energy tetradentate ligands for platinum(II) complexes, enabling the development of highly stable blue phosphorescent organic light-emitting diodes (OLEDs)[2].

To fully leverage these molecules, rigorous photophysical characterization is required. This guide objectively compares the UV-Vis spectroscopic performance of phenoxypyridine derivatives against traditional alternative scaffolds and provides a field-proven, self-validating protocol for their characterization.

Part 1: Photophysical Benchmarking – Phenoxypyridine vs. Alternatives

When designing a new assay or optoelectronic material, the choice of the core scaffold dictates the electronic transitions observed in UV-Vis spectroscopy. We benchmark phenoxypyridine against its two parent structural alternatives: Diphenyl Ether and 2,2'-Bipyridine .

  • Diphenyl Ether: This scaffold offers high conformational flexibility due to the ether linkage but lacks a coordinating nitrogen. Consequently, its UV-Vis spectrum is dominated by pure, high-energy π→π∗ transitions, typically peaking around 259–270 nm[3].

  • 2,2'-Bipyridine: A rigid, strong bidentate chelator. Its extended coplanar conjugation red-shifts the absorption profile, displaying strong π→π∗ and n→π∗ bands at 233 nm and 280 nm[4].

  • Phenoxypyridine: The "Goldilocks" scaffold. It retains the ether linkage for conformational adaptability while providing an ambidentate nitrogen for metal coordination. Its bare ligand UV-Vis spectrum exhibits characteristic maxima at 241 nm and 278 nm[5].

Quantitative Data Comparison
ScaffoldStructural CharacteristicUV-Vis Absorption Maxima ( λmax​ )Primary Electronic TransitionsKey Applications
Diphenyl Ether Highly flexible, non-coordinating~259 nm, 270 nm π→π∗ Herbicides, flexible linkers
2,2'-Bipyridine Rigid, strong bidentate chelator233 nm, 280 nm π→π∗ , n→π∗ Transition metal catalysts
2-Phenoxypyridine Ambidentate, bridging capability241 nm, 278 nm π→π∗ , n→π∗ OLED emitters, Kinase inhibitors

Mechanistic Insight: When phenoxypyridines are complexed with transition metals like Fe(II)[6] or Pt(II)[7], the UV-Vis spectrum fundamentally transforms. Beyond the ligand-centered bands below 300 nm, new broad absorption bands emerge in the 340–400+ nm region. These lower-energy bands are assigned to Metal-to-Ligand Charge Transfer (MLCT) transitions[6],[7]. The intensity and exact wavelength of these MLCT bands dictate the material's suitability for applications like near-infrared or blue phosphorescent emission[2].

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, a UV-Vis characterization workflow cannot simply be a sequence of actions; it must be a self-validating system. The following protocol ensures that the data collected for phenoxypyridine derivatives is free from solvent artifacts, aggregation-induced scattering, and oxidative degradation.

Step 1: Solvent Selection and Degassing
  • Action: Dissolve the phenoxypyridine derivative in a spectroscopic-grade solvent (e.g., dichloromethane or acetonitrile). Sparge the solution with dry N2​ or Argon for 15 minutes.

  • Causality: Spectroscopic-grade solvents prevent baseline absorption artifacts in the deep-UV region. Degassing is critical because dissolved oxygen can quench transient triplet states and induce oxidative degradation of the metal-coordinated phenoxypyridine complexes during irradiation[6].

Step 2: Concentration Optimization (The Validation Check)
  • Action: Prepare a stock solution and perform serial dilutions to create three working concentrations: 1×10−4 M, 5×10−5 M, and 1×10−5 M.

  • Causality: Phenoxypyridine fragments, particularly 4-phenoxypyridine, are known to drive π−π stacking and nanoaggregation[1]. By measuring three concentrations, you establish a self-validating Beer-Lambert plot. If the R2 value of Absorbance vs. Concentration is <0.999 , the molecule is aggregating, and the molar absorptivity ( ϵ ) calculation will be invalid.

Step 3: Baseline Correction and Measurement
  • Action: Use a dual-beam UV-Vis spectrophotometer. Place a matched quartz cuvette (1 cm path length) containing the pure, degassed solvent in the reference beam. Scan the sample from 200 nm to 800 nm.

  • Causality: Dual-beam blanking dynamically subtracts solvent scattering and background absorption, ensuring that the weak n→π∗ transitions of the pyridine nitrogen are accurately resolved from the baseline noise.

Step 4: Spectral Deconvolution
  • Action: Identify the high-energy bands (240–280 nm) as ligand-centered π→π∗ transitions[5]. If characterizing a metal complex, isolate the broad bands in the 340–400 nm region to calculate the ϵ of the MLCT transitions[2].

Part 3: Diagnostic Workflow Visualization

The following diagram maps the logical decision-making process for characterizing these scaffolds.

UVVis_Workflow Start Synthesize Phenoxypyridine Prep Sample Prep (10⁻⁴ M) Start->Prep Degas Degas Solvent (O₂ Removal) Prep->Degas Measure UV-Vis Scan (200-800 nm) Degas->Measure Analyze Spectral Deconvolution Measure->Analyze IsMetal Metal Complex? Analyze->IsMetal Ligand π-π* Transitions (240-280 nm) IsMetal->Ligand No MLCT MLCT Bands (340-400 nm) IsMetal->MLCT Yes Validate Beer-Lambert Validation Ligand->Validate MLCT->Validate

Workflow for the UV-Vis spectroscopic characterization of phenoxypyridine derivatives.

References

  • Source: nih.
  • Title: Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II)
  • Title: Synthesis, Characterization, and Oxygenation Studies of Carboxylate-Bridged Diiron(II)
  • Title: Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II)
  • Source: nih.
  • Source: benchchem.
  • Source: nist.

Sources

Safety & Regulatory Compliance

Safety

2-(3,5-Dimethylphenoxy)pyridine proper disposal procedures

As researchers and drug development professionals, our responsibility to safety and environmental stewardship extends far beyond the bench. 2-(3,5-Dimethylphenoxy)pyridine is a specialized heterocyclic ether utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our responsibility to safety and environmental stewardship extends far beyond the bench. 2-(3,5-Dimethylphenoxy)pyridine is a specialized heterocyclic ether utilized in advanced chemical synthesis. Because this compound features a highly stable, nitrogen-containing pyridine ring bonded to a lipophilic phenoxy group, its end-of-life management requires stringent, highly controlled protocols.

Improper disposal of pyridine derivatives poses severe environmental and occupational risks, including groundwater contamination and the release of highly toxic nitrogen oxides (NOx) upon incomplete combustion. The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 2-(3,5-Dimethylphenoxy)pyridine.

Physicochemical Hazard Profile & Causality

To manage a chemical effectively, you must understand the mechanistic reasons behind its hazards:

  • Hepatotoxicity & Neurotoxicity : Pyridine derivatives are readily absorbed through the skin and respiratory tract, leading to potential liver damage and central nervous system depression. The lipophilic 3,5-dimethylphenoxy group enhances dermal penetration compared to an unsubstituted pyridine ring.

  • Combustibility : Like many organic ethers and heterocycles, this compound can form explosive vapor-air mixtures. Thermal degradation without adequate oxygen or temperature control will yield highly toxic carbon monoxide and uncombusted pyridine vapors.

  • Environmental Persistence : Pyridine compounds are highly mobile in soil and toxic to aquatic life. They must never be introduced into municipal wastewater systems ()[1].

Quantitative Safety & Disposal Metrics

The following thresholds dictate our engineering controls and disposal parameters. All protocols must be designed to keep exposure and emissions strictly below these limits.

ParameterValue / ThresholdOperational Rationale
OSHA PEL (TWA) 5 ppm (15 mg/m³)Prevents chronic hepatotoxicity and respiratory irritation ()[2].
NIOSH IDLH 3,600 ppmAbsolute ceiling to prevent acute, life-threatening neurological/respiratory failure[2].
Rotary Kiln Incineration 820°C – 1,600°CMinimum thermal energy required to completely cleave the aromatic pyridine ring ()[3].
Fluidized Bed Incineration 450°C – 980°CAcceptable alternative for specific liquid-injected waste streams[3].
Wastewater Discharge Limit < 1 mg/LPrevents aquatic toxicity and mitigates severe odor threshold issues ()[4].

Waste Segregation & Storage Protocol

Proper disposal begins at the moment of waste generation. Pyridine derivatives must be isolated to prevent dangerous secondary reactions.

Step 1: Chemical Compatibility Verification

  • Action: Ensure the designated waste container does not contain strong acids or strong oxidizers.

  • Validation: Check the pH and manifest of the current container contents. Because pyridine is a weak base, mixing it with strong acids will trigger an exothermic salt-formation reaction, potentially causing the container to over-pressurize and rupture.

Step 2: Containerization

  • Action: Deposit waste into high-density polyethylene (HDPE) or PTFE-lined drums.

  • Validation: Inspect the container for a secure, vapor-tight seal. Avoid unlined metal drums, as trace moisture combined with nitrogenous waste can lead to slow corrosion.

Step 3: EPA-Compliant Labeling

  • Action: Affix a hazardous waste label detailing the exact chemical composition. Apply the relevant EPA Waste Codes (e.g., characteristic waste codes like D038 for toxicity, or D001 if dissolved in a flammable solvent)[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a ventilated SAA kept below 25°C, away from direct sunlight and ignition sources.

Cradle-to-Grave Disposal & Incineration Workflow

Because of the stable heterocyclic ring, landfill disposal is strictly prohibited. The only environmentally sound disposal method is high-temperature incineration coupled with exhaust scrubbing.

Step 1: Manifesting & Transport

  • Dispatch the waste via a certified hazardous materials transport service under a uniform EPA hazardous waste manifest.

Step 2: Thermal Destruction (Rotary Kiln)

  • Inject the waste into a rotary kiln incinerator operating between 820°C and 1,600°C.

  • Causality: Temperatures below 820°C risk incomplete combustion, which can synthesize and release heavier, highly toxic polycyclic aromatic hydrocarbons (PAHs) or uncombusted pyridine[3].

Step 3: NOx Exhaust Scrubbing

  • Route the combustion exhaust through a catalytic or thermal NOx scrubber.

  • Causality: The combustion of the nitrogen atom within the pyridine ring inherently generates nitrogen oxides (NOx). Scrubbing ensures the final atmospheric release consists only of clean CO₂, H₂O, and N₂.

G Gen Waste Generation 2-(3,5-Dimethylphenoxy)pyridine Seg Waste Segregation Non-Halogenated / Nitrogenous Gen->Seg Collect Store Satellite Accumulation Area Ventilated, <25°C Seg->Store Label & Store Trans HazMat Transport EPA Manifested Store->Trans Dispatch Inc Rotary Kiln Incineration 820°C - 1600°C Trans->Inc Feed Scrub NOx Scrubber System Catalytic/Thermal Reduction Inc->Scrub Exhaust Gas Emit Clean Emission CO2, H2O, N2 Scrub->Emit Release

Figure 1: Cradle-to-grave disposal and incineration workflow for nitrogenous heterocyclic waste.

Emergency Spill Response Methodology

In the event of a localized spill, rapid and chemically logical containment is required to prevent inhalation exposure and environmental release.

  • Evacuation & Isolation : Immediately clear the area. Verify that local exhaust ventilation (fume hoods) is operating at maximum capacity (>100 fpm face velocity) to actively pull volatilized pyridine away from the breathing zone.

  • Ignition Control : Power down all nearby electrical equipment and heating mantles.

  • Containment : Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Critical Warning: Do not use sawdust or paper towels. Combustible absorbents can ignite when exposed to reactive, oxidizing, or highly concentrated organic liquids.

  • Collection : Use non-sparking tools to sweep the saturated absorbent into a chemically compatible, sealable container (e.g., an HDPE bucket).

  • Decontamination : Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous wastewater. Never flush this rinsate down the municipal drain, as it violates EPA discharge limits and poses a severe threat to aquatic ecosystems ().

References

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Pyridine - Production, Import, Use, and Disposal." ATSDR Toxicological Profiles. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Pyridine - Regulations and Advisories." ATSDR Toxicological Profiles. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Environmental Protection Agency. Available at:[Link]

  • ResearchGate. "Removal of pyridine from wastewater using microwave radiation." Proceedings of the 6th ICEE Conference. Available at:[Link]

Sources

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